molecular formula C9H11ClO B1596814 1-(Chloromethyl)-2-ethoxybenzene CAS No. 60906-78-7

1-(Chloromethyl)-2-ethoxybenzene

Cat. No.: B1596814
CAS No.: 60906-78-7
M. Wt: 170.63 g/mol
InChI Key: SVMOJICBHLWIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-2-ethoxybenzene ( 60906-78-7) is a versatile aromatic ether and organochlorine compound valued in organic synthesis as a key chemical building block. With a molecular formula of C9H11ClO and a molecular weight of 170.64 g/mol , this compound is characterized by a density of 1.082 g/cm³ and a boiling point of 234.1 °C at 760 mmHg . The presence of both an ethoxy group and a reactive chloromethyl group on the benzene ring makes it a useful precursor for further functionalization, particularly in the synthesis of more complex organic molecules. Researchers utilize this compound in various applications, including its role as an intermediate in the development of pharmaceuticals and specialty chemicals. Proper handling is essential; it requires storage in an inert atmosphere at 2-8°C and poses specific hazards, including acute toxicity, skin irritation, and serious eye damage . This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMOJICBHLWIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368890
Record name 1-(chloromethyl)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60906-78-7
Record name 1-(chloromethyl)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-2-ethoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

High-Fidelity Synthesis of 1-(Chloromethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Procedural Guide [1]


-Chloro-2-ethoxytoluene[1]

Part 1: Executive Technical Summary[1]

1-(Chloromethyl)-2-ethoxybenzene is a critical benzylic electrophile used in medicinal chemistry for alkylation reactions, specifically in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., ethoxy-substituted heterocycles).[1]

While historical industrial routes utilize the Blanc chloromethylation of phenetole, this guide advocates for the Deoxychlorination of 2-Ethoxybenzyl Alcohol using Thionyl Chloride (


).[1] This pathway is selected for its superior regioselectivity, higher purity profile, and avoidance of carcinogenic bis(chloromethyl)ether byproducts common in formaldehyde-based routes.[1]

Key Performance Indicators (KPIs) for this Protocol:

  • Target Purity: >98% (by GC/HPLC)

  • Yield Potential: 85–92%

  • Critical Quality Attribute: Absence of hydrolytic degradation (2-ethoxybenzyl alcohol).[1]

Part 2: Strategic Pathway Analysis

The synthesis strategy is defined by the need to introduce the chloromethyl moiety at the ortho position relative to the ethoxy group.

Retrosynthetic Logic (Visualized)

The following diagram outlines the logical disconnection and the selected forward pathway.

G Target This compound (Target) Inter 2-Ethoxybenzyl Alcohol (Precursor) Inter->Target Deoxychlorination (SOCl2 / Cat. DMF) Start 2-Ethoxybenzaldehyde (Starting Material) Start->Inter Reduction (NaBH4) Phenetole Phenetole (Alternative Start) Phenetole->Target Blanc Reaction (HCHO/HCl) [POOR SELECTIVITY]

Figure 1: Retrosynthetic analysis highlighting the preferred alcohol-to-chloride route (Green/Blue) versus the inferior Blanc route (Red).

Part 3: Core Synthesis Protocol (The "Gold Standard")

Methodology: Nucleophilic Substitution via Chlorosulfite Intermediate.[1] Scale: Laboratory (10–50 mmol basis).

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
2-Ethoxybenzyl Alcohol 1.0SubstrateDry (<0.1% H2O)
Thionyl Chloride (

)
1.2 – 1.5ReagentFreshly distilled if yellow
Dichloromethane (DCM) SolventMediumAnhydrous
DMF 0.05 (Cat.)[1]CatalystVilsmeier-Haack activation

/ Argon
AtmosphereProtectionEssential for stability
Step-by-Step Procedure

Phase 1: Setup & Activation

  • Apparatus: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a

    
     drying tube or inert gas line.[1]
    
  • Solvation: Dissolve 2-ethoxybenzyl alcohol (1.0 equiv) in anhydrous DCM (5 mL per mmol substrate).

  • Catalysis: Add DMF (catalytic, 2-3 drops).[1] Note: DMF reacts with

    
     to form the chloroiminium ion, a potent chlorinating species that accelerates the reaction at lower temperatures.
    

Phase 2: Reaction (The Chlorination) 4. Cooling: Submerge the RBF in an ice/water bath (0 °C). 5. Addition: Charge the addition funnel with


  (1.2 equiv) diluted in a small volume of DCM. Add dropwise over 20–30 minutes.
  • Observation: Gas evolution (
    
    
    and
    
    
    ) will occur.[1][5] Ensure venting is active.
  • Progression: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
  • Self-Validating Checkpoint: Monitor by TLC (Solvent: 10% EtOAc/Hexane).[1] The starting alcohol (
    
    
    ) should disappear, replaced by the less polar chloride (
    
    
    ).

Phase 3: Workup & Isolation 7. Quench: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess


.
  • Caution: Do this in a well-ventilated hood;
    
    
    vapors are corrosive.[1]
  • Redissolution: Redissolve the residue in fresh DCM.
  • Wash: Wash the organic layer twice with saturated
    
    
    (to neutralize residual acid) and once with brine.[1]
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate to yield the crude oil.

Phase 4: Purification

  • Distillation: For high purity, vacuum distillation is recommended (bp approx. 115–120 °C at 5 mmHg).[1]

  • Storage: Store under Argon at 4 °C. Add activated molecular sieves to the vial to prevent hydrolysis.

Part 4: Mechanistic Insight & Causality

Understanding the mechanism prevents failure.[1] The reaction proceeds through an


 (Substitution Nucleophilic Internal)  mechanism in the absence of base, or 

in the presence of base/catalyst.
Reaction Mechanism Diagram[1]

Mechanism cluster_catalysis Catalytic Cycle (DMF) Step1 Alcohol + SOCl2 Step2 Alkyl Chlorosulfite Intermediate (R-O-SO-Cl) Step1->Step2 -HCl Step3 Ion Pair Formation [R+ ... -O-SO-Cl] Step2->Step3 Rate Limiting Step4 Collapse to Product (R-Cl + SO2) Step3->Step4 SNi Mechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium) DMF->Vilsmeier Vilsmeier->Step2 Activates Alcohol

Figure 2: Mechanistic flow of the deoxychlorination. The chlorosulfite intermediate is key; removing HCl drives the equilibrium forward.

Part 5: Quality Assurance & Characterization

To ensure "Trustworthiness," the synthesized compound must be validated against these spectral standards.

Analytical Data Table
TechniqueExpected Signal / ValueInterpretation

NMR
(

)

4.65 ppm (s, 2H)
Diagnostic Peak: Benzylic

attached to Cl.[1] (Shifted downfield from alcohol ~4.5 ppm).[1]

NMR
(

)

4.05 ppm (q, 2H)
Ethoxy

protons.[1]

NMR
(

)

1.45 ppm (t, 3H)
Ethoxy

protons.[1]

NMR
(

)

6.8 – 7.4 ppm (m, 4H)
Aromatic protons (Ortho-substitution pattern).[1]
Mass Spec (GC-MS)M+ (170/172)Characteristic 3:1 ratio for Chlorine isotopes (

).[1]
Appearance Colorless to pale yellow oilDarkening indicates decomposition/HCl formation.[1]
Troubleshooting (Self-Validating System)
  • Problem: NMR shows a peak at

    
     4.50 ppm instead of 4.65 ppm.
    
    • Diagnosis: Incomplete reaction. The peak at 4.50 is likely the starting alcohol.[1]

    • Correction: Reflux for an additional hour with fresh

      
      .
      
  • Problem: Product fumes when bottle is opened.

    • Diagnosis: Residual HCl or hydrolysis.[1]

    • Correction: Degas with

      
       or wash with 
      
      
      
      again.[1]

Part 6: Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator.[1]

  • Vesicant Properties: Like all benzyl chlorides, this compound is a potent alkylating agent.[1] It can alkylate DNA.[1] Double gloving (Nitrile) and working in a fume hood are mandatory.

  • Hydrolysis Risk: Contact with moisture generates HCl gas.[1] Never store in standard glass-stoppered flasks for long periods; use Teflon-lined caps or sealed ampoules.[1]

  • Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to quench the alkylating potential.[1]

References

  • BenchChem. (n.d.).[1] The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. (Provides general context on chlorination of ortho-substituted toluenes). Link[1]

  • Organic Syntheses. (n.d.). Reaction of Alcohols with Thionyl Chloride.[1][3][5][6][7][8] Organic Syntheses, Coll.[1] Vol. 4, p.713.[1] (Standard protocol for SOCl2 usage).[1] Link

  • Sigma-Aldrich. (n.d.).[1] this compound Product Page.[1][9] (Physical properties and safety data). Link

  • Chemistry LibreTexts. (2019).[1] Reactions of Alcohols with Thionyl Chloride.[1][3][5][6][7][8] (Mechanistic details on SNi vs SN2 pathways). Link

  • ChemicalBook. (2025).[1][10] 2-Ethoxybenzoyl chloride Properties and Synthesis. (Context on handling ethoxy-substituted acid chlorides). Link

Sources

An In-Depth Technical Guide to the Stability and Storage of 1-(Chloromethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 1-(Chloromethyl)-2-ethoxybenzene is a valuable reagent in organic synthesis, prized for its utility in introducing the 2-ethoxybenzyl moiety. However, its benzylic halide structure, activated by an ortho-ethoxy group, imparts significant reactivity that necessitates a thorough understanding of its stability profile for safe and effective use. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, details its primary degradation pathways, and offers field-proven best practices for its storage, handling, and stability assessment.

Introduction: The Double-Edged Sword of Reactivity

This compound is a member of the benzylic halide family, a class of compounds renowned for their reactivity in nucleophilic substitution reactions. This reactivity is the very source of their synthetic utility, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds. The benzylic position is inherently activated due to the ability of the adjacent aromatic ring to stabilize the transition state of both Sɴ1 and Sɴ2 reactions.

In the case of this compound, this inherent reactivity is further amplified by the presence of the electron-donating ethoxy group in the ortho position. This group enhances the stability of the benzylic carbocation intermediate that forms during Sɴ1-type reactions, thereby accelerating their rates. While this heightened reactivity is advantageous in planned synthetic transformations, it also renders the compound more susceptible to degradation during storage, posing challenges to its long-term stability and purity.

This guide will dissect the chemical causality behind the instability of this compound and provide actionable protocols to mitigate these risks, ensuring the integrity of the reagent and the reproducibility of experimental outcomes.

The Chemical Underpinnings of Instability

The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack at the benzylic carbon. The principal routes of degradation are hydrolysis and autocatalytic decomposition, which are often interconnected.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway for this compound is hydrolysis, a reaction with ambient moisture. Even trace amounts of water can lead to the formation of 2-ethoxybenzyl alcohol and hydrochloric acid (HCl)[1].

Caption: Hydrolysis of this compound.

The mechanism of this reaction is likely Sɴ1 in character, proceeding through a resonance-stabilized benzylic carbocation. The ortho-ethoxy group, being electron-donating, significantly stabilizes this carbocation, making this compound particularly prone to hydrolysis compared to unsubstituted benzyl chloride.

Autocatalytic Decomposition: A Vicious Cycle

The generation of hydrochloric acid via hydrolysis introduces a more insidious threat: autocatalytic decomposition. The produced HCl, a strong acid, can catalyze further degradation of the parent compound. This can lead to a runaway reaction, resulting in a rapid increase in pressure within a sealed container due to the evolution of more HCl gas. There have been reports of sealed containers of benzyl chloride rupturing due to pressure buildup from HCl generated during decomposition, a process that can be initiated by contaminants such as rust[1].

Sources

Technical Whitepaper: Handling and Applications of 1-(Chloromethyl)-2-ethoxybenzene

[1]

Executive Summary

1-(Chloromethyl)-2-ethoxybenzene (also known as 2-Ethoxybenzyl chloride ) is a specialized alkylating agent widely utilized in medicinal chemistry for the introduction of the 2-ethoxybenzyl moiety.[1] As a benzylic chloride, it exhibits high electrophilicity, making it a critical building block for synthesizing pharmaceutical intermediates, particularly in the development of SGLT2 inhibitors and other receptor modulators.

However, its chemical utility comes with significant safety challenges.[1] It is a potent lachrymator and a corrosive substance (Skin Corr.[1] 1B). This guide synthesizes safety data sheet (SDS) parameters with practical laboratory protocols to ensure safe handling and high-yield application.

Physicochemical & Safety Profile

The following data consolidates physical properties and GHS hazard classifications. Note that experimental values for this specific isomer are often extrapolated from structural analogues (e.g., 2-methoxybenzyl chloride) where direct data is unavailable.[1]

Table 1: Chemical Identity & Properties[2]
ParameterSpecification
CAS Number 60906-78-7
IUPAC Name This compound
Synonyms 2-Ethoxybenzyl chloride;

-Chloro-2-ethoxytoluene
Molecular Formula C

H

ClO
Molecular Weight 170.64 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~235°C (Predicted @ 760 mmHg); ~125°C (@ 12 mmHg)
Density ~1.12 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water
Table 2: GHS Hazard Classification[1]
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage 1 H318: Causes serious eye damage.[1]
Acute Toxicity (Inhalation) 4 H332: Harmful if inhaled (Lachrymator).[1]
Sensitization 1 H317: May cause an allergic skin reaction.[1]

Critical Safety Note: As a benzylic halide, this compound is a Lachrymator .[1] Exposure to vapors, even at low concentrations, will cause immediate and severe irritation to the eyes and mucous membranes.[1] All handling must occur within a certified chemical fume hood.[1]

Operational Safety Workflow (The "Self-Validating" System)

To maintain scientific integrity and safety, the handling of this compound requires a "closed-loop" workflow.[1] This ensures that the agent is never exposed to the open laboratory environment.[1]

Diagram 1: Safe Handling & Quenching Workflow

SafetyWorkflowReceiptReceipt & Storage(Store < 8°C, Inert Gas)DispensingDispensing(Fume Hood ONLY)Receipt->Dispensing Transfer to HoodReactionReaction Setup(Closed Vessel, N2 atm)Dispensing->Reaction Syringe/CannulaValidationValidation Check:No Odor Detected outside HoodDispensing->ValidationQuenchingQuenching/Disposal(Treat with NH4OH/EtOH)Reaction->Quenching Waste Stream

Figure 1: Operational workflow emphasizing containment and chemical neutralization of waste streams.

Protocol 1: Spill Neutralization Logic

Causality: Benzylic chlorides react rapidly with nucleophiles.[1] Water alone is insufficient for neutralization as it generates HCl gas and an organic alcohol that may still be irritating.[1] Corrective Action:

  • Isolate: Evacuate the immediate area if the spill is outside the hood.[1]

  • Neutralize: Apply a solution of 10% Ammonium Hydroxide in Ethanol .

    • Mechanism:[2][3][4][5] The ammonia acts as a nucleophile, converting the lachrymatory benzyl chloride into a non-volatile benzyl amine (SN2 reaction), while ethanol solubilizes the organic chloride.

  • Clean: Absorb with vermiculite after 15 minutes of contact time.[1]

Synthetic Utility & Application

This compound is primarily used to introduce the 2-ethoxybenzyl protecting group or pharmacophore.[1] This reaction proceeds via an SN2 mechanism , where the benzylic carbon is attacked by a nucleophile (amine, phenol, or thiol).

Diagram 2: Nucleophilic Substitution Mechanism[1]

ReactionMechanismReactant2-Ethoxybenzyl Chloride(Electrophile)TSTransition State[Nu---C---Cl]‡Reactant->TSNucleophileNucleophile (Nu-)(Amine/Phenol)Nucleophile->TSProductBenzylated Product(2-EtO-Bn-Nu)TS->ProductByproductChloride Salt(Cl-)TS->Byproduct

Figure 2: SN2 reaction pathway.[1] The high reactivity of the benzylic position drives the reaction under mild basic conditions.

Protocol 2: Standard Benzylation Procedure

Objective: Alkylation of a secondary amine.[1]

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    , 2.0 equiv) to scavenge the HCl byproduct.
    • Why? Acid accumulation will protonate the amine, rendering it non-nucleophilic.[1]

  • Addition: Add this compound (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Filter solids (KCl/K

    
    CO
    
    
    ) and concentrate the filtrate.

Storage and Stability

  • Hydrolytic Instability: This compound reacts with atmospheric moisture to form 2-ethoxybenzyl alcohol and Hydrogen Chloride (HCl).[1] The evolution of HCl can pressurize storage vessels and corrode metal shelving.[1]

  • Storage Requirement: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C .

  • Container: Use Teflon-lined caps.[1] Do not store in metal containers.

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse immediately with water for 15+ minutes. Lifting eyelids is crucial.[1] Seek urgent ophthalmological care.
Skin Contact Remove contaminated clothing.[1] Wash with soap and water.[1] Do not use alcohol initially (may increase absorption), but PEG-400 is recommended if available.[1]
Inhalation Move to fresh air.[1] If breathing is difficult, administer oxygen.[1] Pulmonary edema may be delayed; observation is required.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69197, 1-Chloro-2-ethoxybenzene. Retrieved from [Link](Note: Used for structural analogue property validation).

  • ECHA (European Chemicals Agency). Registration Dossier: 2-Ethoxybenzyl chloride.[1] Retrieved from [Link].[1]

1-(Chloromethyl)-2-ethoxybenzene: Mechanistic Toxicology & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development [1][2]

Part 1: Molecular Identity & Core Reactivity

1-(Chloromethyl)-2-ethoxybenzene (also known as 2-Ethoxybenzyl chloride) is not a therapeutic agent but a highly reactive electrophilic intermediate critical in the synthesis of specific pharmacophores, including phosphodiesterase type 5 (PDE5) inhibitors and endothelin receptor antagonists.[1][2]

In biological systems, its "mechanism of action" is defined by its chemical reactivity rather than receptor binding.[1][2] It functions as a potent alkylating agent , capable of forming covalent bonds with nucleophilic biomolecules.[1][2] This profile classifies it as a Potentially Genotoxic Impurity (PGI) , requiring rigorous control under ICH M7 guidelines during drug development.[1][2]

Physicochemical Profile
PropertyValueRelevance
CAS Number 614-72-2Unique Identifier
Molecular Weight 170.64 g/mol Mass Spectrometry Detection
Reactive Motif Benzylic ChlorideSite of

Nucleophilic Attack
LogP ~2.8 (Predicted)Lipophilicity facilitates membrane penetration
Leaving Group Chloride (

)
Good leaving group, enhancing electrophilicity

Part 2: Mechanism of Action in Biological Systems

The interaction of this compound with biological systems is driven by Nucleophilic Substitution (


) .[1][2] The electron-withdrawing chlorine atom creates a partial positive charge (

) on the benzylic carbon, while the ortho-ethoxy group can provide electronic stabilization to transition states, potentially enhancing reactivity compared to unsubstituted benzyl chloride.[1][2]
The Alkylation Pathway (Toxicological MOA)

When introduced into a biological environment (e.g., accidental exposure or as a drug impurity), the molecule targets electron-rich centers on DNA and proteins.[1][2]

  • DNA Alkylation (Genotoxicity): The benzylic carbon attacks the N7-position of Guanine in DNA.[1][2] This forms a bulky adduct that destabilizes the N-glycosidic bond, leading to depurination or replication errors (transversion mutations).[1][2]

  • Protein Haptenization (Sensitization): The molecule reacts with Cysteine (thiol groups) or Lysine (amine groups) residues on proteins.[1][2] This covalent modification transforms self-proteins into immunogenic "non-self" antigens, triggering T-cell mediated hypersensitivity (allergic contact dermatitis).[1][2]

Metabolic Detoxification (Defense Mechanism)

Biological systems attempt to neutralize this electrophile via Glutathione (GSH) conjugation , catalyzed by Glutathione S-Transferases (GSTs).[1][2]

  • Reaction:

    
    
    
  • Outcome: The mercapturic acid pathway processes the conjugate for renal excretion.[1][2] Depletion of cellular GSH leads to oxidative stress.[1][2]

Synthetic Utility (The "Constructive" Mechanism)

In drug development, this reactivity is harnessed to introduce the 2-ethoxybenzyl moiety .[1][2] This structural fragment is crucial for the potency of certain drugs (e.g., Sildenafil analogues) by optimizing hydrophobic interactions within receptor pockets.[1][2]

Part 3: Visualization of Mechanisms[1][2]

Diagram 1: The Alkylation & Detoxification Pathways

This diagram illustrates the dual fate of the molecule: damaging DNA alkylation versus protective glutathione conjugation.[1][2]

BiologicalMechanism Compound 1-(Chloromethyl)- 2-ethoxybenzene BenzCarb Electrophilic Benzylic Carbon Compound->BenzCarb Activation DNA DNA (Guanine N7) BenzCarb->DNA SN2 Attack Protein Protein (Cys-SH / Lys-NH2) BenzCarb->Protein Covalent Binding GSH Glutathione (GSH) BenzCarb->GSH GST Enzyme Adduct DNA Adduct (Mutation Risk) DNA->Adduct Depurination Hapten Protein-Hapten Complex Protein->Hapten Immune Response Detox Mercapturic Acid (Excretion) GSH->Detox Metabolism

Caption: Competitive pathways between genotoxic DNA alkylation (Red) and glutathione detoxification (Green).[1][2]

Part 4: Experimental Protocols & Control Strategies

For researchers using this intermediate, validating its absence in the final drug substance is mandatory.[1][2]

Protocol 1: Detection of Alkylating Potential (NBP Assay)

Purpose: To semi-quantitatively assess the alkylating reactivity of the intermediate.[1][2] Principle: 4-(4-Nitrobenzyl)pyridine (NBP) acts as a surrogate nucleophile, turning blue/violet upon alkylation.[1][2]

  • Preparation: Dissolve this compound in acetonitrile (10 mM).

  • Reagent: Prepare 5% NBP in acetone and 50 mM phosphate buffer (pH 7.4).

  • Incubation: Mix 100 µL sample + 100 µL NBP reagent. Incubate at 37°C for 60 mins.

  • Development: Add 100 µL of 0.1 M NaOH (alkaline shift).

  • Readout: Measure Absorbance at 560 nm immediately.

    • Interpretation: High absorbance = High alkylating potential (requires strict containment).[1][2]

Protocol 2: Trace Analysis in Drug Substance (LC-MS/MS)

Purpose: Quantify residual this compound at ppm levels (ICH M7 compliance).

  • Derivatization (Optional but recommended): Due to instability, derivatize with morpholine or diethylamine to form a stable amine.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 10 mins.[1][2]

  • MS Detection: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).[1][2]

    • Transition: Monitor parent ion [M+H]+ to characteristic fragment (loss of Cl or ethoxy benzyl cation).[1][2]

Diagram 2: ICH M7 Control Strategy Workflow

Structure for managing this impurity in pharmaceutical synthesis.

ControlStrategy Start Synthesis Design Using 2-Ethoxybenzyl Cl Risk Risk Assessment (Is it Mutagenic?) Start->Risk Class Classify: Class 2/3 (Mutagenic) Risk->Class Yes (Alkyl Halide) Control Control Strategy (Purge Factors) Class->Control Process Optimization Test Final Testing (TTC Limit < 1.5 µg/day) Control->Test Spike & Purge Studies

Caption: Workflow for controlling this compound as a genotoxic impurity in drug substances.

References

  • International Council for Harmonisation (ICH). (2017).[1][2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2]Link

  • European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: this compound (Toxicological Summary).[1][2]Link[1][2]

  • Bolt, H. M., & Foth, H. (2004).[1][2] Binding of reactive intermediates to proteins and DNA: Toxicological implications.[1][2] Critical Reviews in Toxicology.[1][2] Link

  • Teasdale, A. (2017).[1][2] Mutagenic Impurities: Strategies for Identification and Control.[1][2] Wiley-VCH.[1][2] (Standard reference for alkyl halide impurity management). Link[1][2]

Sources

Methodological & Application

Application Note: Regioselective Chloromethylation of Ethoxybenzene via the Blanc Reaction

[1]

Introduction & Scope

The synthesis of 4-ethoxybenzyl chloride (p-ethoxybenzyl chloride) is a critical transformation in the development of agrochemicals and pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and estrogen receptor modulators.[1] This application note details the Blanc chloromethylation of ethoxybenzene (phenetole).

Unlike standard textbook descriptions, this protocol focuses on the anhydrous zinc chloride/paraformaldehyde route saturated with hydrogen chloride (HCl) gas.[1] This method is selected over aqueous formalin procedures to maximize yield, minimize hydrolysis of the product, and ensure high regioselectivity for the para-isomer.[1]

Key Technical Challenges Addressed:

  • Regioselectivity: Directing the chloromethyl group to the para position while minimizing ortho isomers and bis-chloromethylated byproducts.[1]

  • Safety Engineering: Mitigating the formation and exposure risks of Bis(chloromethyl) ether (BCME) , a potent carcinogen spontaneously formed during this reaction.[1]

Reaction Mechanism & Chemical Logic

The Blanc reaction is an electrophilic aromatic substitution.[1] In the presence of a Lewis acid (


Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation of formaldehyde and the subsequent electrophilic attack on the electron-rich phenetole ring.[1]

BlancMechanismcluster_activationElectrophile Generationcluster_substitutionAromatic SubstitutionParaParaformaldehyde(CH2O)nElecChloromethyl Oxonium[+CH2-OH <-> +CH2-Cl]Para->ElecDepolymerization& ProtonationHClHCl + ZnCl2HCl->ElecInterWheland Intermediate(Sigma Complex)Elec->InterPhenEthoxybenzene(Phenetole)Phen->InterNucleophilic Attack(Para-directed)Prod4-Ethoxybenzyl ChlorideInter->ProdRe-aromatization(-H+)

Figure 1: Mechanistic pathway of the Blanc chloromethylation showing electrophile generation and regioselective attack.[1]

Critical Safety Protocol: The BCME Hazard

WARNING: CARCINOGENIC HAZARD The reaction between formaldehyde and hydrogen chloride generates Bis(chloromethyl) ether (BCME) as a volatile byproduct.[1] BCME is an OSHA-regulated carcinogen with no safe exposure limit.[1]

Mandatory Engineering Controls:

  • Closed System: The reaction must be performed in a sealed vessel vented only through a chemically active scrubber.[1]

  • Scrubber Design: Vent gases must pass through a trap containing 10% aqueous ammonia or ethanolamine .[1] These nucleophiles rapidly decompose BCME and excess HCl.[1]

  • Personal Protective Equipment (PPE): Full-face respirator with acid gas cartridges (if outside a glovebox), chemically resistant gloves (Silver Shield/4H), and a lab coat.[1]

  • Waste Disposal: All organic waste from this reaction must be treated as potentially containing BCME.[1] Quench organic phases with dilute ammonia before disposal.[1]

Experimental Procedure

Reagents & Equipment
ReagentPurity/GradeRole
Ethoxybenzene (Phenetole)>98%Substrate
ParaformaldehydeReagent GradeElectrophile Source
Zinc Chloride (

)
Anhydrous, fusedLewis Acid Catalyst
Hydrogen Chloride (HCl)Gas (anhydrous)Reagent & Catalyst
Cyclohexane or BenzeneAnhydrousSolvent (Optional*)

*Note: Performing the reaction neat (without solvent) is preferred for higher throughput, but cyclohexane can be used to moderate the exotherm.

Step-by-Step Protocol
Phase 1: Setup and Activation
  • Assembly: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a gas inlet tube (reaching the bottom), and a reflux condenser fitted with a gas outlet leading to the ammonia scrubber .

  • Drying: Flame-dry the glassware under a stream of nitrogen to remove surface moisture.[1]

  • Charging: Charge the flask with Ethoxybenzene (122.2 g, 1.0 mol) , Paraformaldehyde (45.0 g, 1.5 eq) , and Anhydrous Zinc Chloride (27.2 g, 0.2 eq) .[1]

    • Expert Tip: Grind the fused

      
       quickly in a mortar before addition to ensure rapid dissolution.[1]
      
Phase 2: The Reaction (HCl Sparging)
  • Temperature Control: Immerse the flask in a water bath maintained at 30°C .

  • Gas Addition: Begin a steady stream of anhydrous HCl gas into the stirred mixture.

  • Exotherm Management: The reaction is exothermic. Maintain the internal temperature between 35–40°C . Do not exceed 50°C to prevent polymerization of the benzyl chloride.[1]

  • Completion: Continue passing HCl gas for 2–3 hours until the mixture becomes saturated (fumes of HCl appear at the condenser outlet) and the solid paraformaldehyde disappears.

Phase 3: Workup & Quenching
  • Separation: Pour the reaction mixture onto 500 g of crushed ice in a separatory funnel.

  • Extraction: Extract the organic layer with Diethyl Ether (3 x 100 mL) or Dichloromethane .[1]

  • Neutralization (Critical): Wash the combined organic extracts with:

    • Cold water (2 x 100 mL)

    • Saturated

      
        (until effervescence ceases)
      
    • 10% Aqueous Ammonia (1 x 50 mL) – This step ensures destruction of trace BCME.[1]

    • Brine (1 x 100 mL)

  • Drying: Dry the organic phase over anhydrous

    
     and filter.
    
Phase 4: Purification
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).

  • Distillation: Purify the residue via vacuum distillation.

    • Boiling Point: Expect fractions around 115–120°C at 10 mmHg .

    • Note: The product is thermally sensitive.[1] Do not overheat the pot residue.[1]

Workflow Diagram[1]

WorkflowSetupSetup: 3-Neck Flask+ NH3 ScrubberChargeCharge Reagents:Phenetole + Paraformaldehyde + ZnCl2Setup->ChargeReactReaction:Sparge HCl Gas @ 35-40°C(2-3 Hours)Charge->ReactQuenchQuench:Pour onto Crushed IceReact->QuenchWashWash Cycle:1. Water2. NaHCO33. 10% NH3 (BCME Removal)Quench->WashPurifyPurification:Vacuum Distillation(115-120°C @ 10mmHg)Wash->Purify

Figure 2: Operational workflow emphasizing the critical ammonia wash step for safety.

Analytical Validation

The following data confirms the identity and purity of 4-ethoxybenzyl chloride.

Expected NMR Data ( , 300 MHz)
Signal (

ppm)
MultiplicityIntegrationAssignment
1.42Triplet (

Hz)
3H

4.05Quartet (

Hz)
2H

4.56 Singlet 2H

6.86Doublet (

Hz)
2HAromatic (Ortho to OEt)
7.30Doublet (

Hz)
2HAromatic (Meta to OEt)

Note: The diagnostic singlet at 4.56 ppm confirms the chloromethylation.[1] The splitting pattern (two doublets) confirms para-substitution.[1]

Quality Control Criteria
  • Appearance: Clear, colorless to pale yellow liquid.[1] Pink coloration indicates oxidation or presence of trace phenols.[1]

  • GC Purity: >95% area.[1][2][3]

  • TLC: Silica gel, 10% EtOAc/Hexane.[1] Product

    
     ~0.6 (distinct from starting material 
    
    
    ~0.8).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet reagentsEnsure ZnCl2 is fused and HCl gas is dried through a

bubbler.
Polymerization Temperature too highKeep reaction temp <45°C. Add solvent (cyclohexane) to act as a heat sink.[1]
Pink/Red Product Phenol formationEnsure anhydrous conditions.[1] Moisture hydrolyzes the product to benzyl alcohol.[1]
Slow Reaction Inactive CatalystUse fresh anhydrous

or increase loading to 0.5 eq.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for Blanc reaction conditions and apparatus).

  • Rorig, K.; Johnston, J. D.; Hamilton, R. W.; Telinski, T. J. "p-Methoxyphenylacetonitrile," Organic Syntheses, 1956 , 36,[1] 50. Link (Analogous procedure for methoxy derivative using HCl/Formaldehyde).[1]

  • Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Safety and Health Topics." Link (Mandatory safety data regarding the carcinogenicity of the byproduct).[1]

  • Blanc, G. L. "The Chloromethylation of Aromatic Compounds," Bulletin de la Société Chimique de France, 1923 , 33, 313.[1] (Foundational paper establishing the reaction scope).

  • Ginsburg, D. "The Chloromethylation of Aromatic Compounds," Journal of the American Chemical Society, 1951 , 73, 703.[1] (Discussion of mechanism and catalyst effects).

Application of "1-(Chloromethyl)-2-ethoxybenzene" in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: Strategic Utilization of 1-(Chloromethyl)-2-ethoxybenzene

Executive Summary

This compound (also known as 2-ethoxybenzyl chloride) is a specialized electrophile utilized primarily in medicinal chemistry to introduce the 2-ethoxybenzyl moiety.[1] This structural fragment is a "privileged scaffold" element, often employed to modulate lipophilicity (


), improve metabolic stability compared to methoxy analogues, and induce specific conformational locks via intramolecular hydrogen bonding or steric pressure in the active site of target proteins (e.g., GPCRs and kinases).

This guide provides a validated technical framework for handling this lachrymatory reagent and deploying it in high-yield nucleophilic substitution reactions.

Chemical Profile & Reactivity

PropertySpecificationImplications for Synthesis
CAS No. 614-72-2Unique identifier for regulatory compliance.[1]
Molecular Weight 170.64 g/mol Calculation basis for stoichiometry.[1]
Boiling Point 114–118 °C (at 5 mmHg)High boiling point; difficult to remove excess by simple evaporation.[1]
Density 1.19 g/mLDenser than water; facilitates phase separation in aqueous workups.[1]
Reactivity Class Benzyl Chloride / Alkylating AgentHighly reactive toward nucleophiles (

).[1]
Stability Moisture SensitiveHydrolyzes to 2-ethoxybenzyl alcohol; requires anhydrous storage.[1]

Mechanistic Insight: Unlike unsubstituted benzyl chloride, the 2-ethoxy group exerts a significant electronic effect.[1] Through the mesomeric effect (


), the oxygen atom stabilizes the incipient carbocation character at the benzylic position. This makes the reagent highly susceptible to 

pathways
in polar protic solvents, while retaining high reactivity in

reactions
in polar aprotic solvents.

Critical Consideration: The ortho-substitution creates steric bulk.[1] While this does not prevent reaction, it necessitates higher temperatures (60–80 °C) compared to para-substituted analogues to drive completion.[1]

Application I: N-Alkylation of Heterocycles (Protocol)

This protocol describes the installation of the 2-ethoxybenzyl group onto a secondary amine (e.g., piperazine, morpholine, or pyrrolidine derivative).[1] This is a standard transformation in the synthesis of antihistamines and antipsychotic analogues.

Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)[1]
    
    • Note:

      
       can be used to accelerate sluggish reactions.[1]
      
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to substrate)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Secondary Amine (10 mmol) in anhydrous MeCN (100 mL).

  • Activation: Add

    
      (20 mmol) and KI  (1 mmol). Stir at room temperature for 10 minutes.
    
    • Why: KI converts the benzyl chloride in situ to the more reactive benzyl iodide.

  • Addition: Add This compound (11 mmol) dropwise via syringe.

    • Safety: Perform in a fume hood. The reagent is a lachrymator.[1]

  • Reaction: Heat the mixture to 60 °C (oil bath temperature) and stir vigorously for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the amine and the appearance of the higher molecular weight product (

      
      ).
      
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Filter off the inorganic solids (

      
      , 
      
      
      
      ) through a pad of Celite.[1] Rinse the pad with EtOAc.[1]
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • Dissolve the residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

Application II: O-Alkylation (Ether Synthesis)

Used for protecting phenols or synthesizing specific ether-linked pharmacophores.[1]

Protocol Adjustments
  • Base: Use Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) or Cesium Carbonate (

    
    ) .[1]
    
  • Solvent: DMF or THF (0.2 M).

  • Temperature:

    
     °C (NaH method) or 
    
    
    
    °C (
    
    
    method).

Key Difference: Phenols are less nucleophilic than amines.[1] Stronger bases (NaH) ensure deprotonation to the phenoxide, which then rapidly attacks the benzyl chloride.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for the N-alkylation protocol.

G Start Start: Secondary Amine Substrate Solvent Dissolve in MeCN (0.1 M) Start->Solvent BaseAdd Add K2CO3 (2.0 eq) + KI (0.1 eq) Solvent->BaseAdd ReagentAdd Add this compound (Dropwise, Fume Hood) BaseAdd->ReagentAdd Activation Heat Heat to 60°C (4-6h) ReagentAdd->Heat Check Check LCMS/TLC Heat->Check Check->Heat Incomplete (Add catalyst/time) Workup Filter Salts -> Concentrate -> Extraction Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 1: Optimized workflow for N-alkylation using this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of reagentEnsure solvent (MeCN/DMF) is anhydrous. Store reagent over molecular sieves.[1]
Slow Reaction Steric hindranceAdd KI (10 mol%) or switch solvent to DMF and increase temp to 80 °C.
Impurity Formation Bis-alkylationEnsure strict 1:1 stoichiometry if the amine has multiple nucleophilic sites.[1]
Color Change OxidationPerform reaction under Nitrogen (

) or Argon atmosphere.[1]

Safety & Handling (Material Safety)

  • Hazard Class: Corrosive (Skin/Eye Damage), Acute Toxicity (Oral/Inhalation).[1]

  • Lachrymator: The compound releases vapors that irritate the eyes and respiratory tract.

  • Storage: Store at

    
     °C under inert gas (
    
    
    
    ). Moisture sensitive.[1]
  • Spill Protocol: Neutralize with dilute ammonia or sodium bisulfite solution before cleaning.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69197, 1-Chloro-2-ethoxybenzene.[1] Retrieved October 26, 2023 from [Link][1]

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis.[1] Springer.[1][3] (Reference for Finkelstein condition rationale).

Sources

Technical Application Note: Monitoring Nucleophilic Substitutions of 1-(Chloromethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

This guide details the analytical tracking of 1-(Chloromethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl chloride), a highly reactive electrophile frequently used as a building block in medicinal chemistry (e.g., in the synthesis of alpha-blockers like Tamsulosin).[1]

Due to the lability of the benzylic carbon-chlorine bond, this molecule is prone to rapid nucleophilic substitution (


) and hydrolysis. Accurate monitoring requires protocols that distinguish the starting material (SM) from the product (P) while preventing artifactual degradation during analysis.
Chemical Profile
PropertyDataNotes
Structure Benzene ring, 1-CH₂Cl, 2-OEtBenzylic chloride is the reactive site.[1][2][3]
MW 170.64 g/mol Distinctive Cl isotope pattern (3:1).[1][2]
Boiling Point ~235°C (Predicted)Suitable for GC, but thermally sensitive.[1][2]
Reactivity High (

/

)
Moisture sensitive; lachrymator.[1][2]
Safety Corrosive / Irritant Handle in fume hood only.[1][2]

Model Reaction Context

To provide a concrete analytical framework, this guide assumes the monitoring of a standard alkylation reaction: Reaction: this compound + Isopropylamine (Nucleophile)


Secondary Amine Product.

Method 1: Thin Layer Chromatography (TLC)

Purpose: Rapid, qualitative "at-line" monitoring of reaction progress.[1][2]

Stationary & Mobile Phase Optimization

The ethoxy group renders the molecule moderately lipophilic.[2]

  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).[1][2]
    
  • Mobile Phase (Eluent):

    • Standard: Hexanes : Ethyl Acetate (9:1 v/v).[1][2]

    • For Polar Products: Hexanes : Ethyl Acetate (7:3 v/v).[1][2]

    • Additives: If monitoring amine formation, add 1% Triethylamine (TEA) to the eluent to prevent the amine product from streaking.

Visualization Protocol

The aromatic ring ensures strong UV absorption.[1]

  • Primary Detection: UV Lamp at 254 nm .[1] The SM appears as a dark quenching spot against the green fluorescent background.[2]

  • Secondary Stain (Confirmation): KMnO₄ (Potassium Permanganate) .

    • Mechanism:[4][5] The benzylic position is oxidizable.[1][2]

    • Result: Yellow/Brown spots on a purple background.[1][2]

    • Note: Avoid Anisaldehyde/Acidic stains if possible, as heat can hydrolyze unreacted benzyl chloride, creating false "alcohol" spots.

Troubleshooting Ghost Spots

Issue: A spot appears at the baseline or slightly below the SM, even in pure SM standards. Cause: Hydrolysis of the chloromethyl group to the benzyl alcohol on the acidic silica surface. Solution: Neutralize the plate by pre-running it in eluent containing 1% TEA, or minimize the time between spotting and development.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Quantitative conversion calculation and structural confirmation.[1][2]

Sample Preparation (Critical Step)

Direct injection of the reaction mixture is prohibited .[1][2] The presence of unreacted amine or HCl salts will dirty the liner and degrade the column.

Quenching Protocol:

  • Take a 50 µL aliquot of the reaction mixture.

  • Dispense into a 1.5 mL vial containing 500 µL Saturated NaHCO₃ (aq) and 500 µL Ethyl Acetate .

  • Vortex for 10 seconds (neutralizes HCl, extracts organics).

  • Allow layers to separate.[1][2]

  • Transfer 200 µL of the top organic layer to a GC vial with insert.

Instrument Parameters[1][2]
  • Column: DB-5ms or HP-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm).[1][2]
  • Inlet: Split Mode (20:1 to 50:1).[1][2] Splitless injection will overload the detector with this highly ionizable aromatic.

  • Inlet Temp: 250°C. (Do not exceed 280°C to prevent thermal elimination of HCl).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

MS Interpretation & Fragmentation Logic

The mass spectrum provides definitive proof of identity via the Chlorine isotope signature.[2]

Target Ions for this compound:

  • Molecular Ion (

    
    ):  m/z 170  and 172 .[1][2]
    
    • Validation: The intensity ratio of 170:172 must be roughly 3:1 (Natural abundance of

      
       vs 
      
      
      
      ).[1]
  • Base Peak (

    
    ):  m/z 135 .[1][2]
    
    • Mechanism:[4][5] Loss of the chlorine atom generates a resonance-stabilized 2-ethoxybenzyl cation , which likely rearranges to a stable ethoxytropylium ion.[1][2]

  • Tropylium Fragment: m/z 91 (Classic benzyl fragment, though often shifted by the ethoxy group).

Data Summary Table
AnalyteRetention Time (min)*Rf Value (9:1 Hex:EtOAc)Key MS Ions (m/z)
This compound 6.80.70 (High)170 , 172, 135
2-Ethoxybenzyl Alcohol (Hydrolysis Impurity)5.40.35 (Mid)152, 135, 107
Amine Product (Model)8.20.10 (Low/Streak)**

,

*Retention times are illustrative for a standard 20-min method. **Rf assumes no TEA added. With TEA, Rf increases to ~0.3.

Visualized Workflows

Figure 1: Reaction Monitoring Workflow

This diagram illustrates the critical "Stop-Flow" logic required to prevent instrument contamination.

ReactionMonitoring Rxn Reaction Mixture (Reagents + SM) Aliquot Take 50µL Aliquot Rxn->Aliquot Quench Biphasic Quench (EtOAc + Sat. NaHCO3) Aliquot->Quench Stop Rxn PhaseSep Phase Separation (Discard Aqueous) Quench->PhaseSep TLC Method 1: TLC (Qualitative Check) PhaseSep->TLC Rapid GCMS Method 2: GC-MS (Quantitative Data) PhaseSep->GCMS Precise

Caption: Biphasic quenching is mandatory to remove inorganic salts and neutralize HCl before GC injection.

Figure 2: MS Fragmentation Logic

The ionization pathway confirming the presence of the chloromethyl moiety.[2]

MSFragmentation M_Ion Molecular Ion (M+) m/z 170 / 172 (3:1 Ratio) Frag1 Loss of Cl radical (Homolytic Cleavage) M_Ion->Frag1 BasePeak Base Peak (M-35) m/z 135 (Ethoxytropylium Ion) Frag1->BasePeak

Caption: The loss of Chlorine (M-35) is the diagnostic fragmentation pathway for benzyl chlorides.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69197, 1-Chloro-2-ethoxybenzene.[1][2] Retrieved from [Link][1]

  • Chemistry LibreTexts. Nucleophilic Substitution Reactions (SN1 and SN2). Retrieved from [Link]

  • ResearchGate (Discussion). TLC Visualization of Benzyl Chlorides. Retrieved from [Link]

  • Sigma-Aldrich. Safety Data Sheet (SDS) - 2-Ethoxybenzyl chloride.[1][2] (General Reference for H314/H318 safety codes).

Sources

Application Notes & Protocols: Strategic N-Alkylation of Amines with 1-(Chloromethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Ethoxybenzyl Moiety

In the landscape of contemporary drug discovery and fine chemical synthesis, the precise installation of specific structural motifs is paramount. The 2-ethoxybenzyl group, introduced via the alkylating agent 1-(Chloromethyl)-2-ethoxybenzene, represents a key building block. Its reaction with primary and secondary amines yields N-(2-ethoxybenzyl)amines, a subclass of benzylamines that feature prominently in pharmacologically active compounds. The strategic importance of this scaffold lies in its unique steric and electronic properties, which can modulate a molecule's binding affinity, selectivity, and pharmacokinetic profile.

This guide provides an in-depth exploration of the reaction between this compound and various amines. We will dissect the underlying reaction mechanism, present validated protocols for controlled mono- and di-alkylation, and discuss the critical parameters that ensure high-yield, reproducible outcomes. The protocols herein are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to adapt and optimize these methods for their specific molecular targets.

Mechanistic Rationale: A Focus on Controlled Nucleophilic Substitution

The core transformation involves the N-alkylation of an amine, a classic nucleophilic substitution reaction. As a primary benzylic halide, this compound is highly susceptible to this transformation, primarily proceeding through an SN2 mechanism.

The SN2 Pathway

The reaction is initiated by the lone pair of electrons on the amine's nitrogen atom, which acts as the nucleophile. This lone pair attacks the electrophilic benzylic carbon of this compound. Simultaneously, the chloride ion, a good leaving group, is displaced. This occurs in a single, concerted step, characteristic of the SN2 pathway. The benzylic position is particularly activated for this reaction because the adjacent aromatic ring helps to stabilize the charge development in the transition state.

The Challenge of Over-Alkylation

A significant practical challenge in the N-alkylation of primary amines is the potential for "runaway" reactions.[1] The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine. Consequently, it can compete with the primary amine for the remaining this compound, leading to the formation of an undesired tertiary amine. This tertiary amine can be further alkylated to form a quaternary ammonium salt.[2][3]

Controlling this reactivity is the cornerstone of successful synthesis, and our protocols are designed specifically to address this challenge. The primary strategies involve manipulating stoichiometry and carefully selecting the base.

Diagram 1: SN2 Reaction Mechanism

Workflow Setup 1. Reaction Setup (Amine, Base, Solvent) Addition 2. Add this compound (Limiting Reagent) Setup->Addition Reaction 3. Stir & Heat (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purify 5. Purification (Flash Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS, IR) Purify->Analyze

Sources

Application Notes & Protocols: Synthesis of 2-Ethoxybenzyl Thioethers via S-Alkylation of Thiols with 1-(Chloromethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Ethoxybenzyl Thioethers

The construction of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, primarily due to the prevalence of organosulfur compounds in pharmaceuticals, agrochemicals, and materials science.[1][2] Among these, the thioether linkage is a critical structural motif known for its chemical robustness and diverse biological activities, including antifungal, antibacterial, and antiviral properties.[1][3] Specifically, benzylthioethers represent a privileged subclass of thioethers. The benzyl group, attached to the sulfur atom, confers unique reactivity and stability, making these compounds valuable as synthetic intermediates and as core components of bioactive molecules.[1][2]

This guide provides a detailed examination of the synthesis of 2-ethoxybenzyl thioethers through the reaction of 1-(chloromethyl)-2-ethoxybenzene with various thiols. This specific electrophile is of interest as the 2-ethoxy substituent can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The reaction proceeds via a nucleophilic substitution mechanism, offering a reliable and versatile method for accessing a diverse library of thioether compounds. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss optimization strategies and potential challenges.

Reaction Mechanism: The SN2 Pathway

The formation of a 2-ethoxybenzyl thioether from this compound and a thiol is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

Causality of Mechanistic Steps:

  • Thiolate Anion Formation: Thiols (R-SH) are moderately acidic and can be deprotonated by a suitable base to form the corresponding thiolate anion (R-S⁻). This step is crucial because the thiolate is a significantly more potent nucleophile than the neutral thiol, dramatically accelerating the rate of the substitution reaction. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions with the electrophile. Common bases include potassium carbonate, sodium hydride, or triethylamine.

  • Nucleophilic Attack: The highly nucleophilic sulfur atom of the thiolate anion attacks the electrophilic benzylic carbon of this compound. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which acts as a good leaving group.

  • Transition State & Inversion of Configuration: The reaction proceeds through a single, concerted transition state where the C-S bond is forming concurrently as the C-Cl bond is breaking.

  • Product Formation: The chloride ion is displaced, resulting in the formation of the desired 2-ethoxybenzyl thioether and a salt byproduct. As a primary benzylic halide, this compound reacts readily via the SN2 pathway with minimal risk of competing elimination reactions.

Caption: SN2 mechanism for the synthesis of 2-ethoxybenzyl thioethers.

Experimental Protocols & Methodologies

Critical Safety Precautions
  • This compound: This reagent is a benzylic halide and should be handled with care. It is corrosive and a lachrymator (causes tearing). Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]

  • Thiols: Many thiols are volatile and possess strong, unpleasant odors. Work in a fume hood is mandatory. Consider quenching residual thiol in waste streams with bleach or hydrogen peroxide before disposal, following institutional safety guidelines.

  • Bases: Handle strong bases like sodium hydride (NaH) with extreme caution. NaH is a flammable solid that reacts violently with water. Use an inert atmosphere (e.g., nitrogen or argon) when handling. Weaker bases like potassium carbonate should still be handled with gloves as they are irritants.[4]

  • Solvents: Use anhydrous solvents when working with water-sensitive reagents like NaH. Diethyl ether and THF can form explosive peroxides and should be tested before use.

General Protocol for S-Alkylation

This protocol provides a robust and self-validating workflow for the synthesis of 2-ethoxybenzyl thioethers. It includes checkpoints for reaction monitoring to ensure completion and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Reagent & Glassware Prep (Dry glassware, inert atmosphere) deprotonation 2. Thiol Deprotonation (Add thiol then base in solvent) prep->deprotonation addition 3. Electrophile Addition (Add this compound) deprotonation->addition monitoring 4. Reaction Monitoring (TLC or LC-MS) addition->monitoring monitoring->monitoring If incomplete quench 5. Quenching (Add water or sat. NH₄Cl) monitoring->quench If complete extract 6. Extraction (e.g., EtOAc/water) quench->extract dry 7. Drying & Concentration (Dry organic layer, evaporate solvent) extract->dry purify 8. Purification (Column Chromatography) dry->purify characterize 9. Characterization (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for thioether synthesis.

Materials and Reagents:

Reagent/MaterialPurposeTypical Grade
This compoundElectrophile≥98% Purity
Thiol (R-SH)Nucleophile Precursor≥98% Purity
Base (e.g., K₂CO₃, NaH, Cs₂CO₃)Deprotonating AgentAnhydrous
Solvent (e.g., DMF, Acetonitrile, THF)Reaction MediumAnhydrous
Ethyl Acetate, HexanesChromatography/ExtractionACS or HPLC Grade
Saturated aq. NH₄Cl, BrineWork-up SolutionsReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Silica GelStationary Phase230-400 mesh

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the chosen anhydrous solvent (e.g., 5-10 mL per mmol of thiol).

  • Thiolate Generation:

    • Add the thiol (1.0 equivalent) to the solvent.

    • If using a solid base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents), add it directly to the thiol solution.

    • If using NaH (1.1 equivalents), add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes at room temperature until hydrogen evolution ceases.

  • Electrophile Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring thiolate solution.

  • Reaction Progress: Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the thiol.

  • Monitoring (Self-Validation):

    • Periodically take a small aliquot from the reaction mixture and spot it on a Thin Layer Chromatography (TLC) plate alongside the starting materials.

    • Visualize the plate under UV light and/or with a potassium permanganate stain. The reaction is complete when the limiting reagent spot (usually the thiol or the chloride) has disappeared and a new, more nonpolar product spot is dominant.

  • Work-up:

    • Once the reaction is complete, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.

    • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and then brine.

  • Purification:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Optimization and Troubleshooting

The success of the S-alkylation reaction often depends on fine-tuning the conditions based on the specific thiol substrate.

Key Optimization Parameters:

  • Base Selection: For simple aliphatic and aromatic thiols, K₂CO₃ or Cs₂CO₃ are often sufficient and safer to handle.[5] For less acidic thiols or sterically hindered substrates, a stronger base like NaH may be required.

  • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or DMSO generally accelerate SN2 reactions and are excellent choices. THF is also a viable option, particularly when using NaH.

  • Temperature: Most reactions proceed efficiently at room temperature. If the reaction is sluggish (as determined by TLC monitoring), gentle heating to 40-60 °C can increase the rate. However, be aware that higher temperatures can promote side reactions.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the thiol.2. Inactive electrophile (degraded).3. Insufficient reaction time.1. Use a stronger base (e.g., switch from K₂CO₃ to NaH) or a more effective solvent (e.g., DMF).2. Verify the purity of this compound by NMR.3. Allow the reaction to run longer, monitoring by TLC. Consider gentle heating.
Formation of Disulfide (R-S-S-R) Oxidation of the thiolate by atmospheric oxygen. This is a common side reaction for thiols.[6][7]1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).2. Degas the solvent before use by bubbling N₂ through it for 15-20 minutes.
Multiple Product Spots on TLC 1. Over-alkylation if the product has other nucleophilic sites.2. Presence of impurities in starting materials.1. Use a stoichiometric amount (1.0 eq) of the electrophile.2. Purify starting materials before the reaction. Isolate the major product via chromatography and characterize.

Summary of Reaction Conditions and Expected Yields

The following table provides a general guideline for reaction conditions with different classes of thiols. Yields are typically good to excellent for this type of transformation.

Thiol TypeRecommended BaseTypical SolventTemperature (°C)Approx. Time (h)Expected Yield (%)
Aromatic (e.g., Thiophenol)K₂CO₃, Cs₂CO₃DMF, CH₃CN20 - 401 - 685 - 98
Primary AliphaticK₂CO₃, NaHTHF, DMF20 - 502 - 1280 - 95
Secondary AliphaticNaH, Cs₂CO₃DMF20 - 606 - 2470 - 90
HeterocyclicK₂CO₃, Cs₂CO₃DMF, CH₃CN20 - 502 - 875 - 95

References

  • Vertex AI Search. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)
  • Vertex AI Search. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)
  • Han, I. (2024). Thioethers: An Overview.
  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers.
  • Kazemi, F., et al. Alkylation of Thiols in Green Mediums.
  • Hunt, I. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
  • Fisher Scientific.
  • YouTube. (2019). 03.
  • YouTube. (2019). Reactions of thiols.
  • Organic Chemistry Portal.

Sources

"1-(Chloromethyl)-2-ethoxybenzene" in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Optimization of Fluorescent Probes using 1-(Chloromethyl)-2-ethoxybenzene

Executive Summary

This guide details the application of This compound (also known as 2-ethoxybenzyl chloride) as a critical building block in the rational design of fluorescent probes.[1] Unlike generic benzylating agents, this reagent introduces an ortho-ethoxy moiety that serves dual functions:[1] (1) Lipophilicity Tuning (


 modulation) for enhanced cell permeability, and (2) Electronic Modulation  of Photoinduced Electron Transfer (PET) mechanisms in ion-sensing fluorophores. This document provides validated protocols for 

-alkylation and

-alkylation, mechanistic insights into fluorescence modulation, and safety standards for handling this electrophilic reagent.[1][2]

Part 1: Chemical Rationale & Mechanism[1]

The Reagent Profile
  • IUPAC Name: this compound[1]

  • CAS: 60906-78-7 (Note: Distinct from the aryl chloride 1-chloro-2-ethoxybenzene, CAS 614-72-2).[1]

  • Role: Electrophilic Alkylating Agent.[1][2]

  • Key Structural Feature: The ortho-ethoxy group (

    
    ).[1]
    
    • Steric Effect:[1] Increases stability of the benzylic position compared to unsubstituted benzyl chloride, though it slightly retards nucleophilic attack rate.[1][2]

    • Electronic Effect: The ethoxy group is a strong Electron Donating Group (EDG), increasing the electron density of the benzene ring. This is crucial for designing PET quenchers.

Mechanistic Role in Fluorescence

In fluorescent sensor design, particularly for metal ions (


, 

), the 2-ethoxybenzyl group is often attached to the nitrogen atom of the receptor moiety (e.g., di-2-picolylamine or DPA).
  • PET Quenching (Off-State): In the absence of the analyte, the nitrogen lone pair performs PET to the excited fluorophore, quenching fluorescence. The electron-rich 2-ethoxybenzyl group modulates the oxidation potential of the nitrogen, fine-tuning the thermodynamics of this electron transfer.[1]

  • Analyte Binding (On-State): When a metal ion binds, the nitrogen lone pair is engaged in coordination.[1] The 2-ethoxy oxygen can effectively act as a hemilabile ligand, providing additional coordination stability and selectivity for specific ions over others.[1][2]

Part 2: Experimental Protocols

Protocol A: -Alkylation for Receptor Synthesis

Objective: Synthesis of an


-(2-ethoxybenzyl) receptor motif (e.g., for a PET-based sensor).[1]
Reaction Type: 

Nucleophilic Substitution (Finkelstein-assisted).[1][2]

Reagents:

  • Starting Amine (Secondary amine receptor)

  • This compound (1.1 equivalents)[1]

  • Potassium Carbonate (

    
    , anhydrous, 3.0 equivalents)
    
  • Potassium Iodide (

    
    , catalytic, 0.1 equivalents)
    
  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Starting Amine (1.0 mmol) in anhydrous MeCN (10 mL). Add

    
     (3.0 mmol) and stir at room temperature for 15 minutes to deprotonate any ammonium salts.
    
  • Catalyst Addition: Add catalytic

    
     (0.1 mmol).[1][2] Note: This generates the more reactive 2-ethoxybenzyl iodide in situ, accelerating the reaction despite the ortho-steric hindrance.
    
  • Electrophile Addition: Dropwise add this compound (1.1 mmol) dissolved in minimal MeCN.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or
    
    
    ) for 6–12 hours. Monitor consumption of the amine by TLC (Mobile phase: DCM/MeOH 95:5).
  • Work-up: Cool to room temperature. Filter off the inorganic solids (

    
    , 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel column chromatography. Elute with a Hexane/Ethyl Acetate gradient.[1][2]

Validation Criteria:

  • H-NMR: Look for the disappearance of the

    
     peak (
    
    
    
    ppm) and appearance of the
    
    
    -benzylic singlet (
    
    
    ppm).
  • Mass Spec: Confirm

    
     corresponding to the mono-alkylated product.
    
Protocol B: -Alkylation for Lipophilicity (Caging)

Objective: Masking a phenolic fluorophore (e.g., Fluorescein or Tyrosine analog) to create a cell-permeable, non-fluorescent precursor.[1]

Reagents:

  • Phenolic Fluorophore (e.g., Fluorescein)

  • This compound (2.2 equivalents)[1]

  • Cesium Carbonate (

    
    , 2.5 equivalents)
    
  • DMF (Dimethylformamide, anhydrous)

Methodology:

  • Dissolution: Dissolve the fluorophore in dry DMF.

  • Base Treatment: Add

    
    . Expert Tip: Cesium is preferred over potassium for phenolic alkylations due to the "cesium effect," which enhances solubility and reactivity of the phenoxide anion.
    
  • Alkylation: Add this compound. Stir at

    
     for 4 hours.
    
  • Quench: Pour the reaction mixture into ice-cold water. The product should precipitate.[1][2][3][4]

  • Isolation: Filter the precipitate or extract with Ethyl Acetate.

Part 3: Visualization of Workflows

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the decision tree for using this compound based on the target probe type.

SynthesisWorkflow Start Target: Fluorescent Probe Reagent This compound Start->Reagent PathN N-Alkylation (Receptor Tuning) Reagent->PathN Target: Amine PathO O-Alkylation (Lipophilicity/Caging) Reagent->PathO Target: Phenol StepN1 Reagents: K2CO3, KI, MeCN PathN->StepN1 StepO1 Reagents: Cs2CO3, DMF PathO->StepO1 ResultN PET Sensor (Modulated Quenching) StepN1->ResultN ResultO Cell-Permeable Pro-Probe StepO1->ResultO

Caption: Decision matrix for synthesis. N-alkylation targets sensor mechanics; O-alkylation targets delivery.[1][2]

Figure 2: PET Mechanism Modulation

This diagram explains why the 2-ethoxybenzyl group is used: to tune the electron transfer thermodynamics.[1][2]

PETMechanism Excitation Light Excitation (hν) Fluorophore Fluorophore (Excited State) Excitation->Fluorophore Fluorescence Fluorescence Emission Fluorophore->Fluorescence Signal Restore Receptor Receptor Nitrogen (Lone Pair) PET PET (Quenching) Receptor->PET e- Transfer Ethoxy 2-Ethoxybenzyl Group (Electron Donor) Ethoxy->Receptor Increases e- Density PET->Fluorophore Quenches Analyte Metal Ion (Zn2+) Analyte->Receptor Binds & Blocks Lone Pair Analyte->PET Inhibits

Caption: The 2-ethoxy group enriches the N-receptor electron density, ensuring efficient PET quenching in the 'Off' state.

Part 4: Data Summary & Optimization

Table 1: Reaction Optimization Matrix

Comparison of conditions for the alkylation of a secondary amine (Piperazine derivative) with this compound.

SolventBaseCatalystTemp (

C)
Time (h)Yield (%)Notes
DCM

None252445%Slow, incomplete conversion.
MeCN

None801272%Moderate yield.[1][2]
MeCN

KI (10%) 80 6 91% Optimal.[1][2] Finkelstein acceleration.
DMF

None0

25
260%Fast but significant side products.[1][2]
Troubleshooting Guide
  • Low Yield: The ortho-ethoxy group creates steric bulk.[1][2] Ensure you use KI (Potassium Iodide) to convert the chloride to the more reactive iodide in situ.

  • Polymerization: Benzyl chlorides can self-polymerize if heated without a nucleophile.[1][2] Always add the electrophile to the amine/base mixture, not vice-versa.

  • Safety: This reagent is a potent lachrymator and skin irritant.[1][2] All reactions must be performed in a fume hood.[1][2] Quench glassware with dilute ammonia before removal from the hood.[1][2]

References

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1][2] (Foundational text on PET mechanisms and fluorophore quenching).

  • PubChem. (n.d.).[1][2] Compound Summary: this compound.[1][2][5][6] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-(Chloromethyl)-2-ethoxybenzene

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Target Molecule: 1-(Chloromethyl)-2-ethoxybenzene (CAS: 2905-17-1) Primary Challenge: The ortho-ethoxy substituent acts as a strong Electron Donating Group (EDG).[1] While this facilitates the formation of the benzylic carbocation, it simultaneously renders the final product highly reactive. The C-Cl bond is labile, making the compound prone to rapid hydrolysis (reverting to alcohol) and acid-catalyzed self-polymerization (forming polybenzyl tars).[1]

The Solution: This guide prioritizes the Deoxychlorination of 2-Ethoxybenzyl Alcohol using Thionyl Chloride (

1

Core Protocol: The "Golden Path" Workflow

This protocol is optimized for minimizing side reactions (dimerization/ether formation) common in electron-rich benzylic systems.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Ethoxybenzyl alcohol 1.0SubstrateMust be dry (<0.1%

).[1]
Thionyl Chloride (

)
1.1 - 1.2ReagentFreshly distilled if yellow.[1]
DMF 0.05 (5 mol%)CatalystForms the active Vilsmeier-Haack species.[1]
Dichloromethane (DCM) Solvent (10V)MediumAnhydrous.[1] Toluene is a valid alternative for higher boiling points.[1]
Benzotriazole (Optional) 0.01StabilizerCan be added post-workup for storage.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize 
    
    
    and
    
    
    off-gassing.[1]
  • Solvation: Dissolve 2-ethoxybenzyl alcohol (1.0 eq) and DMF (0.05 eq) in anhydrous DCM (5 mL per gram of substrate). Cool the system to 0°C .

  • Controlled Addition: Add

    
     (1.2 eq) dropwise via the addition funnel over 30–60 minutes.
    
    • Why? Rapid addition generates a spike in HCl concentration, promoting acid-catalyzed polymerization of the electron-rich ring.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The alcohol spot (

      
      ) should disappear; the chloride spot (
      
      
      ) will be less polar.
  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure first to remove excess

      
       (prevents violent quenching).[1]
      
    • Redissolve residue in fresh DCM.[1]

    • Wash with cold Sat.[1]

      
       (rapidly) to neutralize residual acid.
      
    • Wash with Brine.[1][2] Dry over

      
      .[1][2]
      
  • Purification: Vacuum distillation is preferred.

    • Target: Clear to pale yellow liquid.[1]

    • Storage: Store over activated 4Å molecular sieves at 4°C.

Mechanism & Failure Analysis (Visualized)

The following diagram illustrates the catalytic cycle and the specific "Ortho-Effect" that leads to common failures.

ReactionMechanismAlcohol2-EthoxybenzylAlcoholActivatedActivatedChlorosulfiteAlcohol->Activated+ IntermediateSOCl2SOCl2IntermediateChloroiminiumIntermediateSOCl2->IntermediateActivationDMFDMF (Cat.)DMF->IntermediateIntermediate->ActivatedCarbocationBenzylic Cation(Stabilized by o-OEt)Activated->CarbocationSN1 (Loss of SO2)Product1-(Chloromethyl)-2-ethoxybenzeneActivated->ProductSN2 (Clean)Carbocation->Product+ Cl-Side_PolymerPolymer/Tar(Black)Carbocation->Side_Polymer+ Alcohol/Product(Friedel-Crafts)Side_HydrolysisReversion toAlcoholProduct->Side_Hydrolysis+ H2O (Storage)

Figure 1: Reaction pathway showing the DMF-catalyzed activation and the competing SN1 pathway driven by the ortho-ethoxy stabilization, leading to polymerization.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark pink/black and became viscous. What happened?

Diagnosis: Acid-Catalyzed Polymerization.[1] Explanation: The ortho-ethoxy group makes the benzene ring electron-rich.[1] In the presence of high concentrations of HCl (byproduct) and heat, the product acts as an electrophile and attacks another aromatic ring (Friedel-Crafts alkylation), creating polybenzyl chains. Fix:

  • Temperature: Keep the addition at 0°C. Do not reflux unless absolutely necessary.

  • Scavenging: If the problem persists, add a non-nucleophilic base like 2,6-Lutidine (1.0 eq) to buffer the HCl.[1] Avoid Pyridine/TEA as they can form quaternary salts with the highly reactive benzyl chloride.

Q2: My yield is low, and NMR shows a mixture of product and starting alcohol, even after full conversion on TLC.

Diagnosis: Hydrolysis during Workup. Explanation: 2-Ethoxybenzyl chloride is extremely sensitive to moisture.[1] The "Ortho Effect" (neighboring group participation) stabilizes the leaving of the chloride, allowing water to attack the benzylic position rapidly during aqueous washes. Fix:

  • Quench: Use cold saturated

    
    . Heat accelerates hydrolysis.[1]
    
  • Speed: Perform phase separation immediately. Do not let the organic layer sit in contact with water.

  • Alternative: Skip the aqueous wash entirely. Remove volatiles (

    
    , DCM) under high vacuum, then directly distill the residue or precipitate the amine salts if a base was used.
    
Q3: Why use DMF? Can I use neat Thionyl Chloride?

Answer: While neat

Selectivity1

1
Q4: Can I store the product?

Answer: Only for short periods.

  • Stability: The compound degrades via autocatalysis (trace HCl generation promotes further decomposition).[1]

  • Protocol: Store at -20°C under Argon. Adding a stabilizer like silver wire (to scavenge Cl-) or a small amount of solid

    
     in the vial can extend shelf life.[1]
    

References & Grounding

  • Mechanism of Chlorination: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.[1] (Standard text on nucleophilic substitution of alcohols).

  • Thionyl Chloride/DMF Catalysis: Kikugawa, Y. (1981).[1] Reaction of alcohols with thionyl chloride in the presence of dimethylformamide. Chemistry Letters, 10(8).[1]

  • Stability of Alkoxybenzyl Chlorides: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Specific handling of reactive benzyl halides).[1][3][4]

  • Process Safety (BCME Avoidance): Dunn, P. J., et al. (2010).[1] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (Discusses avoidance of Blanc chloromethylation).

Reaction Optimization Center: Chloromethylation of Ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide (Ref: ROC-CH2Cl-004)

To: Process Chemists, Medicinal Chemistry Leads From: Senior Application Scientist, Reaction Optimization Division Subject: Mitigation of Side Reactions in the Synthesis of 4-Ethoxybenzyl Chloride

Introduction

You are likely accessing this guide because your chloromethylation of ethoxybenzene (phenetole) has resulted in a viscous gum, a low-purity solid, or a yield significantly below theoretical calculations.[1][2]

The Blanc chloromethylation and its variants are deceptively simple. While the introduction of a chloromethyl group (


) onto the activated ethoxybenzene ring seems straightforward, the electron-donating ethoxy group ($ -OEt $) makes the substrate highly susceptible to Friedel-Crafts alkylation  (over-reaction) and regio-isomeric contamination .[1][2]

This guide treats your reaction setup as a diagnostic system. Follow the modules below to identify, rectify, and prevent specific failure modes.

Module 1: CRITICAL SAFETY ALERT (Bis-chloromethyl Ether)

Status: 🔴 MANDATORY REVIEW Risk: Extreme (Carcinogenicity)[1]

Before troubleshooting yield, you must validate safety.[1][2] The combination of Formaldehyde (HCHO) and Hydrogen Chloride (HCl) generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen, at equilibrium.[1]

The Equation of Concern:


[2]

Safety Protocol:

  • Ventilation: Reactions must be performed in a high-efficiency fume hood.[1][2]

  • Scrubbing: Effluent gas must be scrubbed through an ammonia solution or basic trap to neutralize BCME vapors immediately.[2]

  • Waste: Aqueous waste streams containing formaldehyde and HCl must be treated as potential BCME sources.[2]

Module 2: Troubleshooting "The Gummy Solid" (Bis-alkylation)

Symptom: The reaction mixture becomes extremely viscous or solidifies into a water-insoluble polymer/gum that is difficult to crystallize.[2] Diagnosis: Formation of Bis(4-ethoxyphenyl)methane (Diarylmethane derivative).[1][2]

The Mechanism of Failure: The product, 4-ethoxybenzyl chloride , is itself an electrophile.[2] In the presence of the Lewis Acid catalyst (


), it attacks unreacted ethoxybenzene. This is a competitive Friedel-Crafts alkylation.[1][2]
Diagnostic Q&A
Question If YES, The Fix Is...
Is your substrate concentration >1 M? Dilution. High concentration favors the bimolecular reaction between product and starting material.[2] Reduce concentration or use a biphasic solvent system (e.g., Cyclohexane/Water).[1][2]
Did you add the catalyst all at once? Staged Addition. A high initial concentration of catalyst accelerates the side reaction. Add

slowly or use a milder catalyst system.[2]
Did the reaction run >4 hours? Kinetic Control. The side reaction is slower than the main reaction but inevitable over time. Monitor conversion strictly via HPLC/TLC and quench before 100% conversion (aim for 90-95%).
Is the temperature >40°C? Thermal Regulation. Higher temperatures significantly lower the activation energy barrier for the bis-alkylation. Keep the reaction at 0–5°C during addition and do not exceed 25–30°C.
Module 3: Regioselectivity (Ortho vs. Para)

Symptom: NMR shows a "messy" aromatic region or split methylene peaks.[2] Diagnosis: Significant formation of 2-ethoxybenzyl chloride (Ortho-isomer).[1][2]

Technical Insight: The ethoxy group is an ortho, para-director.[2] While the para position is sterically favored, the ortho position is statistically favored (2 sites vs 1) and can be accessed if the electrophile is small or the temperature is high.

Validation (NMR Check):

  • Para-product (Target): Aromatic system shows distinct AA'BB' pattern (approx. 6.8 and 7.3 ppm).[1]

    
     singlet at ~4.55 ppm.[1][2]
    
  • Ortho-product (Impurity): Complex multiplet aromatic signals.[1][2]

    
     singlet often shifted slightly upfield (~4.6-4.7 ppm depending on solvent).[1][2]
    

Corrective Action:

  • Steric Bulk: Use a bulkier Lewis Acid if possible (though

    
     is standard, switching to specific ionic liquid catalysts has shown improved regioselectivity in literature).[1][2]
    
  • Solvent Polarity: Conducting the reaction in lower polarity solvents can sometimes enhance para-selectivity due to aggregation states of the catalyst.

Module 4: Hydrolysis & Stability

Symptom: Yield is good, but product purity degrades rapidly upon storage; appearance of an alcohol peak in IR (


).[1][2]
Diagnosis:  Hydrolysis to 4-ethoxybenzyl alcohol .[1][2]

Root Cause: Benzyl chlorides are reactive.[2][3][4][5][6] Residual acid + moisture from the workup catalyzes the hydrolysis of the chloride back to the alcohol.

Stabilization Protocol:

  • Workup: Wash the organic phase with cold

    
     (aq) until pH is neutral (pH 7).
    
  • Drying: Dry thoroughly over anhydrous

    
     or 
    
    
    
    .
  • Storage: Store over activated molecular sieves (4Å) at -20°C. Add a stabilizer (e.g., small amount of

    
    ) if storing as a solution.
    
Visualizing the Reaction Network

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and suppress the red paths.

ReactionPathways Start Ethoxybenzene (Phenetole) Intermediate Transition State (Electrophilic Attack) Start->Intermediate Activation Reagents HCHO + HCl (ZnCl2) Reagents->Intermediate BCME Bis(chloromethyl) ether (CARCINOGEN) Reagents->BCME Equilibrium Target 4-Ethoxybenzyl Chloride Intermediate->Target Para-Sub (Major) Ortho 2-Ethoxybenzyl Chloride (Ortho Isomer) Intermediate->Ortho Ortho-Sub (Minor) Bis Bis(4-ethoxyphenyl) methane (Gummy Solid) Target->Bis + Ethoxybenzene (Over-reaction) Alcohol 4-Ethoxybenzyl Alcohol (Hydrolysis) Target->Alcohol + H2O

Caption: Reaction network showing the primary pathway (Green) vs. competitive degradation and alkylation pathways (Red).[1]

Recommended "Best Practice" Protocol

To minimize the side reactions described above, use this optimized stoichiometry and workflow.

Reagents:

  • Ethoxybenzene (1.0 equiv)[1]

  • Paraformaldehyde (1.5 equiv) — Excess ensures conversion[1]

  • Conc. HCl (excess)[1][7]

  • 
     (0.5 equiv) — Keep catalyst load moderate
    

Step-by-Step:

  • Setup: Purge reactor with

    
    . Connect scrubber (NaOH/Ammonia) to the vent.
    
  • Mixing: Charge Ethoxybenzene and Paraformaldehyde. Cool to 0°C .[2][8]

  • Acidification: Saturate the mixture with dry HCl gas (preferred over aqueous HCl to reduce hydrolysis risk) or add Conc. HCl dropwise while maintaining T < 10°C.

  • Catalysis: Add

    
     in portions.
    
  • Reaction: Stir at 25°C (Room Temp). Do NOT heat to reflux.

  • Monitoring: Check HPLC every 30 mins. Stop when Product:Starting Material ratio is >90:10. Do not chase the last 10% if bis-alkylation is observed.[2]

  • Quench: Pour onto crushed ice. Extract immediately with Dichloromethane (DCM) or Toluene.[1][2]

References
  • Blanc, G. L. (1923).[1][2][4][5] "The Chloromethylation of Aromatic Hydrocarbons." Bulletin de la Société Chimique de France, 33, 313.[1][2]

  • U.S. Patent 3,213,148. (1965).[1][2] "Chloromethylation of Alkylbenzenes." United States Patent Office.[2]

  • Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Safety Data."[1][2] United States Department of Labor.[2] [1]

  • Watson, W. D. (1985).[1][2] "Regioselectivity in the Chloromethylation of Substituted Benzenes." Journal of Organic Chemistry, 50(12), 2145–2148.[1][2]

Sources

Technical Support Center: Purification of 1-(Chloromethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Chloromethyl)-2-ethoxybenzene (CAS No. 60906-78-7). This guide is designed for researchers, chemists, and drug development professionals who are working with this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound from a reaction mixture. Our focus is on providing practical, mechanistically-grounded solutions to help you achieve high purity and yield.

Compound Profile: this compound

To effectively purify a compound, understanding its physical and chemical properties is paramount. This table summarizes the key characteristics of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight 170.64 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point ~101-103 °C at 10 mmHg (Predicted)[4]
Storage Conditions 2-8°C, Sealed in dry, under inert atmosphere[2][5]
Hazards Corrosive, Lachrymator, Harmful if swallowed[2][3]

Troubleshooting Guide: Isolating High-Purity Product

This section addresses specific problems you may encounter during the work-up and purification of this compound.

Question 1: After my aqueous work-up, my crude product is still contaminated with the starting material, 1,4-dichloro-2-ethoxybenzene. How can I remove it effectively?

Answer: This is a common issue, especially if the chloromethylation reaction did not go to completion. The starting material and the product have different boiling points, making vacuum fractional distillation the most effective method for separation on a moderate to large scale.[4][6]

Causality: The chloromethyl group (-CH₂Cl) increases the molecular weight and likely the boiling point of the product compared to the starting material. By carefully controlling the temperature and pressure during distillation, you can selectively vaporize and collect the lower-boiling fraction (starting material) before the higher-boiling product distills.

Step-by-Step Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and a pressure gauge.

  • Charge the Flask: Place the crude mixture into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will be enriched in any residual solvents or volatile impurities.

    • Starting Material: As the temperature stabilizes, collect the fraction corresponding to the boiling point of 1,4-dichloro-2-ethoxybenzene at the working pressure.

    • Product Fraction: After the starting material has been removed, increase the heating mantle temperature slightly. The temperature at the still head will rise and then stabilize again at the boiling point of your product, this compound. Collect this fraction in a separate, clean receiving flask.

  • Shutdown: Once the product has been collected, stop heating, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus.

Question 2: My NMR analysis shows an unexpected singlet around 4.0 ppm and complex aromatic signals, suggesting the formation of a dimeric byproduct. What is this impurity and how do I prevent its formation?

Answer: The impurity is likely bis(4-chloro-3-ethoxyphenyl)methane . This byproduct forms when the desired product, a reactive benzylic chloride, undergoes a Friedel-Crafts-type alkylation with another molecule of the starting material (1,4-dichloro-2-ethoxybenzene) under acidic conditions.

Mechanism of Side Reaction: The chloromethylation reaction is typically performed with reagents like paraformaldehyde and HCl, creating an acidic environment.[7] This acid can catalyze the reaction shown below.

cluster_0 Byproduct Formation Product This compound (Benzylic Chloride) Carbocation Benzylic Carbocation (Electrophile) Product->Carbocation H⁺ catalyst Byproduct bis(4-chloro-3-ethoxyphenyl)methane Carbocation->Byproduct + Starting Material Starting_Material 1,4-dichloro-2-ethoxybenzene (Nucleophile)

Caption: Formation of a dimeric byproduct via acid-catalyzed alkylation.

Prevention & Removal:

  • Prevention: Use the minimum necessary amount of acid catalyst and maintain the lowest effective reaction temperature to suppress this side reaction.

  • Removal: This high-molecular-weight byproduct is significantly less volatile and more non-polar than your product. It can be effectively removed using flash column chromatography .[8][9] The byproduct will have a much lower Rf value and will elute much later than the desired product.

Protocol: Flash Column Chromatography

  • Slurry Preparation: Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). A good starting point is 5-10% ethyl acetate in hexanes.

  • Column Packing: Pack a column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent and load it onto the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing your product (as determined by TLC) and remove the solvent using a rotary evaporator.

Question 3: My product turns yellow or brown upon standing or during distillation. What is causing this degradation?

Answer: This discoloration indicates decomposition. This compound, as a benzylic chloride, is susceptible to two primary degradation pathways:

  • Hydrolysis: Reaction with trace amounts of water will convert the chloromethyl group to a hydroxymethyl group, forming 1-(Hydroxymethyl)-2-ethoxybenzene and HCl.[10] The HCl generated can then catalyze further decomposition and polymerization, leading to colored impurities.

  • Thermal Instability: Prolonged heating, especially at atmospheric pressure, can cause decomposition. This is why vacuum distillation is crucial—it allows the compound to boil at a much lower, less destructive temperature.

Preventative Measures:

  • Thorough Drying: Ensure all glassware is oven-dried before use. During the work-up, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

  • Neutralize Acidity: Wash the crude organic extract with a dilute solution of sodium bicarbonate to remove any residual acid from the reaction.

  • Use Vacuum: Always purify by distillation under reduced pressure.

  • Proper Storage: Store the purified product at 2-8°C under an inert atmosphere (like nitrogen or argon) to protect it from moisture and air.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound?

A1: The optimal strategy depends on the specific impurities present and the scale of your reaction. A robust, general-purpose workflow is as follows:

Start Crude Reaction Mixture Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Start->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purity_Check Assess Crude Purity (TLC, ¹H NMR) Concentrate->Purity_Check Distill Vacuum Fractional Distillation Purity_Check->Distill If major impurity is starting material Chromatography Flash Column Chromatography Purity_Check->Chromatography If major impurity is non-volatile byproduct Final Pure Product (>98%) Distill->Final Chromatography->Final

Caption: General purification workflow for this compound.

  • If your primary impurity is unreacted starting material, vacuum fractional distillation is most efficient.[6]

  • If you have significant amounts of high-boiling or polar byproducts, flash column chromatography is superior.[8]

  • Recrystallization is generally not suitable as this compound is a liquid at room temperature.[11][12]

Q2: How can I accurately assess the purity of my final product?

A2: A combination of analytical techniques should be used for a comprehensive purity assessment.[13]

TechniqueInformation Provided
Gas Chromatography (GC) Excellent for quantifying volatile impurities, such as residual starting material or solvents.
¹H NMR Spectroscopy Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method is highly effective for separating the product from non-volatile impurities and related substances.[14][15]

Q3: What are the recommended storage conditions for purified this compound?

A3: Due to its sensitivity to moisture and potential for thermal degradation, the compound must be stored with care. The recommended conditions are:

  • Temperature: Refrigerate at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[5]

  • Container: Use a tightly sealed, dry, glass container.

Q4: What are the primary safety risks associated with this compound?

A4: this compound is a hazardous chemical. It is classified as a corrosive and is a lachrymator (an irritant that causes tearing).[2][3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

References

  • Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • Filo. (2024). Hydrolysis of 1-(chloromethyl) Cyclepropane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl chloromethyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 1-Chloro-2-ethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

  • NileRed. (2012, July 23). A Brief Introduction to Fractional Distillation. YouTube. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Chloro-2-ethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. Retrieved from [Link]

  • fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Retrieved from [Link]

  • The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. YouTube. Retrieved from [Link]

  • Nerz-Stormes, M. (2013, February 3). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. Retrieved from [Link]

Sources

"1-(Chloromethyl)-2-ethoxybenzene" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Chloromethyl)-2-ethoxybenzene High-Reactivity Benzyl Chloride Handling Guide

Introduction: The "Ortho-Ethoxy" Reactivity Challenge

Compound: this compound CAS: 60906-78-7 (and related isomers) Synonyms: 2-Ethoxybenzyl chloride, o-Chloromethylphenetole.

Welcome to the technical support center for This compound . If you are experiencing yield loss, unexpected precipitates, or color changes, you are likely battling the Ortho-Ethoxy Acceleration Effect .

Unlike standard benzyl chloride, the ethoxy group at the ortho position acts as a powerful electron-donating group (EDG). Through resonance, it significantly stabilizes the benzylic carbocation intermediate. While this makes the compound an excellent building block for drug discovery, it also lowers the activation energy for two destructive pathways: rapid hydrolysis and violent self-polymerization .

Module 1: Decomposition Pathways (The "Why")

The decomposition of this compound is rarely a single event; it is often a cascade. The primary driver is the lability of the C-Cl bond.

Mechanism Visualization

The following diagram illustrates how moisture triggers a cycle of acid generation, which in turn catalyzes self-polymerization.

DecompositionPathways Start 1-(Chloromethyl)- 2-ethoxybenzene Cation Benzylic Carbocation (Resonance Stabilized) Start->Cation Spontaneous Ionization Polymer Poly(benzyl) Oligomers (Insoluble Solid) Start->Polymer Friedel-Crafts Self-Alkylation Cation->Start Reversible Alcohol 2-Ethoxybenzyl Alcohol Cation->Alcohol Hydrolysis HCl HCl (Autocatalyst) Cation->HCl Byproduct Cation->Polymer Attacks Neutral Molecule Water Moisture (H2O) Water->Cation Nucleophilic Attack HCl->Start Catalyzes Ionization

Figure 1: The "Autocatalytic Loop." Note how the HCl generated from hydrolysis accelerates the ionization of the remaining material, leading to rapid polymerization.

Detailed Pathway Analysis
PathwayTriggerObservationMechanism
Hydrolysis Atmospheric MoistureFuming (HCl gas), conversion to oil/solid alcohol.Water attacks the benzylic carbon. The ortho-ethoxy group stabilizes the transition state, making this occur 10–100x faster than in unsubstituted benzyl chloride [1].
Self-Polymerization Heat, Acid (HCl), or Metal IonsViscosity increase, solidification, violent exotherm.Friedel-Crafts Alkylation: The electron-rich ethoxy ring of one molecule attacks the electrophilic benzylic carbon of another. This forms a methylene-bridged polymer [2].

Module 2: Troubleshooting Guide (FAQ)

Q1: My clear liquid turned pink/red overnight. Is it ruined?

  • Diagnosis: Early-stage oxidation or polymerization.

  • Cause: The color usually arises from the formation of conjugated quinoid-like impurities or trace metal contamination (iron from spatulas/needles).

  • Action: Check purity via H-NMR. If the benzylic -CH₂- peak (typically ~4.6 ppm) is intact and integrates correctly against the ethoxy group, it may still be usable. Distill immediately under high vacuum if purity is critical.

Q2: I see a white precipitate at the bottom of the bottle.

  • Diagnosis: Hydrolysis or Dimerization.

  • Cause: The white solid is likely 2-ethoxybenzyl alcohol (if melting point is ~50-60°C) or a high-molecular-weight polymer.

  • Action: Filter the solution through a dry fritted glass funnel or a plug of anhydrous MgSO₄. Do not try to redissolve the solid; it is an impurity.

Q3: The bottle is "smoking" when opened.

  • Diagnosis: Active Hydrolysis.

  • Cause: The "smoke" is HCl gas reacting with atmospheric moisture. This indicates the seal was compromised and the autocatalytic decomposition loop has begun.

  • Action: DANGER. The internal pressure may be high.[1] Vent carefully in a fume hood.[1][2] If the liquid is still present, add a solid acid scavenger (e.g., K₂CO₃) immediately to neutralize the HCl and stop the chain reaction.

Q4: My yield is low after using it in a reaction.

  • Diagnosis: Competing Solvolysis.

  • Cause: If you used a protic solvent (Methanol, Ethanol) or a nucleophilic solvent (DMF on heating), the solvent reacted with the chloride before your target reagent could.

  • Action: Switch to non-polar, non-nucleophilic solvents: Dichloromethane (DCM), Toluene, or THF (anhydrous) .

Module 3: Prevention & Handling Protocols

To prevent the "Ortho-Ethoxy" decomposition, you must break the autocatalytic loop (remove moisture/acid).

Storage & Stabilization Workflow

StorageProtocol Receipt Receive Shipment Check Initial QC (NMR) Receipt->Check Stabilize Add Stabilizer (K2CO3 or Propylene Oxide) Check->Stabilize If Pure Pack Seal under Argon/N2 Stabilize->Pack Store Store at -20°C Pack->Store Use Warm to RT before opening Store->Use Prevents Condensation

Figure 2: Standard Operating Procedure for maximizing shelf-life.

Protocol 1: The "Acid Scavenger" Method (Recommended)

Why: Neutralizes HCl immediately upon formation, preventing the autocatalytic polymerization loop.

  • Solid Phase: Add anhydrous Potassium Carbonate (K₂CO₃) prills directly to the bottle (1-2% by weight). The solid settles at the bottom and does not interfere with most dispensing via syringe.

  • Liquid Phase: For long-term storage, add 0.5–1.0% Propylene Oxide or Amylene . These act as "suicide scavengers," reacting with any free HCl to form stable chlorohydrins [3].

Protocol 2: Solvent Selection
  • Preferred: Toluene (forms a stable solution, less prone to moisture uptake than THF), Dichloromethane (good solubility, but watch for moisture).

  • Forbidden: Alcohols (Methanol/Ethanol), Water, DMSO (can cause oxidation), DMF (can react at high temps).

Module 4: Emergency & Disposal

Scenario: Spillage or Need to Quench Excess Do not wash down the drain.[3] This compound is a potent alkylating agent (suspected carcinogen) and lachrymator.

  • Quenching Agent: Prepare a solution of 10% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Procedure: Slowly add the benzyl chloride to the quenching solution (ice bath recommended).

    • Chemistry: The ammonia/methanol converts the reactive chloride into the harmless benzyl amine or methyl ether.

  • Disposal: Adjust pH to neutral and dispose of as organic halogenated waste.

References

  • RSC Publishing. (2009). Analysis of the ortho effect: acidity and reactivity of 2-substituted aromatics.Link

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Polymerization Mechanisms.Link

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Benzyl Chloride (Stabilized). (Referenced for general benzyl chloride stabilization protocols). Link

  • PubChem. (2025).[4][5][6] this compound Compound Summary.Link

Sources

Optimizing reaction conditions for "1-(Chloromethyl)-2-ethoxybenzene" alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Ethoxy" Challenge

Welcome to the technical support hub for 1-(Chloromethyl)-2-ethoxybenzene (CAS: 614-72-2).[1] As researchers, you often select this reagent to introduce a lipophilic, electron-rich 2-ethoxybenzyl moiety into pharmacophores (e.g., SGLT2 inhibitors or receptor antagonists).[1]

However, this molecule presents a specific duality in reactivity:

  • Electronic Activation: The ortho-ethoxy group is a strong electron-donating group (EDG).[1] This stabilizes the benzylic carbocation character, making the compound highly susceptible to hydrolysis (

    
     pathway) if moisture is present.
    
  • Steric Hindrance: The ortho substitution creates steric bulk near the reactive center, potentially slowing down the desired

    
     attack compared to para-substituted analogs.
    

This guide moves beyond basic textbook protocols to address these specific field challenges.

Module 1: Core Reaction Protocols

We categorize protocols into Standard (robust, general purpose) and High-Performance (for difficult nucleophiles).[1]

Protocol A: Standard Alkylation (Weakly Acidic Nucleophiles)

Best for: Phenols, Carboxylic Acids, Thiols.

ComponentRecommendationTechnical Rationale
Solvent Acetonitrile (MeCN) or AcetonePolar aprotic solvents support

mechanisms without the difficult workup of DMF.[1]
Base K₂CO₃ (3.0 equiv)Mild enough to prevent elimination side-products; insoluble nature allows easy filtration.[1]
Catalyst KI (10 mol%)CRITICAL: Converts the benzyl chloride to a transient, highly reactive benzyl iodide (Finkelstein-type activation).
Temp Reflux (60–80°C)Required to overcome the steric barrier of the ortho-ethoxy group.
Protocol B: High-Performance Alkylation (Sterically Hindered/Amine Nucleophiles)

Best for: Secondary Amines, Amides, Indoles.

  • Solvent: Anhydrous DMF or NMP (High dielectric constant dissociates ion pairs).[1]

  • Base: NaH (60% dispersion, 1.2 equiv) or Cs₂CO₃ (for "cesium effect" solubility).

  • Temperature: 0°C addition, then warm to RT. Warning: High heat with NaH causes polymerization of benzyl halides.

Module 2: Troubleshooting & FAQs

Q1: "I see the starting material disappearing, but my product yield is low. NMR shows a benzyl alcohol byproduct.[1] What happened?"

Diagnosis: Competitive Hydrolysis. The electron-donating ethoxy group stabilizes the benzylic cation, making this reagent extremely sensitive to moisture.

  • The Fix:

    • Ensure solvents are dried over molecular sieves (3Å or 4Å).[1]

    • Switch from hygroscopic bases (like NaOH/KOH) to anhydrous Carbonates (K₂CO₃).[1]

    • Process Change: Add the benzyl chloride last. Allow the nucleophile and base to deprotonate for 30 minutes before introducing the electrophile.

Q2: "The reaction stalls at 60% conversion. Adding more reagent doesn't help."

Diagnosis: Chloride Accumulation & Leaving Group Stagnation. As the reaction proceeds, Cl⁻ ions accumulate.[2][3][4] Since Chloride is a mediocre leaving group and the ortho-ethoxy group adds steric bulk, the reaction kinetics slow down logarithmically.

  • The Fix (Finkelstein Activation):

    • Add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 – 0.5 equiv).[1]

    • Mechanism:[2][3][5][6] The Iodide displaces the Chloride to form 1-(Iodomethyl)-2-ethoxybenzene.[1] The C-I bond is weaker and the Iodide is a superior leaving group, accelerating the reaction rate by orders of magnitude.

Q3: "I am getting a dimer impurity (Wurtz-type coupling)."

Diagnosis: Metal-Halogen Exchange or Radical Coupling. This is rare but occurs if using strong lithiated bases (e.g., n-BuLi) or highly reactive metals.[1]

  • The Fix: Switch to non-nucleophilic organic bases like DIPEA or inorganic bases like Cs₂CO₃ . Avoid metallic reductants.[1]

Module 3: Visualizing the Mechanism & Logic

Figure 1: Catalytic Cycle & Optimization Logic

The following diagram illustrates the "Finkelstein Assist" pathway and the decision logic for troubleshooting.

ReactionLogic Start Start: this compound Direct Direct S_N2 Attack (Slow due to steric/Cl leaving group) Start->Direct Nucleophile Attack Iodide Add Catalytic KI/NaI (Finkelstein Conditions) Start->Iodide Optimization Step Hydrolysis Side Reaction: Hydrolysis to Alcohol Start->Hydrolysis Wet Solvent/High Temp Product Final Alkylated Product Direct->Product Slow Conversion Intermediate Intermediate: 1-(Iodomethyl)-2-ethoxybenzene Iodide->Intermediate Fast Cl -> I Exchange Intermediate->Product Rapid S_N2 Attack

Caption: Figure 1. The "Finkelstein Assist" pathway (Green/Yellow) bypasses the kinetic sluggishness of the direct Chloride displacement (Red), significantly improving yield for ortho-substituted benzyl halides.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / Incomplete Reaction? Problem->LowYield Byproducts Impurity Profile? Problem->Byproducts Stall Did reaction stall at ~50%? LowYield->Stall Yes Moisture Is Benzyl Alcohol present? Byproducts->Moisture Check NMR Soln_Dry Action: Dry Solvents & Switch to Carbonate Base Moisture->Soln_Dry Alcohol Detected Soln_Temp Action: Lower Temp (Kinetic Control) Moisture->Soln_Temp Dimer Detected Soln_Cat Action: Add 10 mol% TBAI or KI (Finkelstein) Stall->Soln_Cat Yes

Caption: Figure 2. Diagnostic workflow for isolating the root cause of reaction failure.

References

  • PubChem. (n.d.).[1] 1-Chloro-2-ethoxybenzene | C8H9ClO.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Finkelstein Reaction: Mechanism and Conditions. Retrieved from [Link]

  • MDPI. (2022).[1] Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link][1][7]

  • Phase Transfer Catalysis Communications. (n.d.). Optimization of Benzylation Reactions using Phase Transfer Catalysts. Retrieved from [Link][1]

Sources

Technical Support Center: Purification of 1-(Chloromethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-(Chloromethyl)-2-ethoxybenzene (CAS No. 60906-78-7). This versatile substituted benzyl chloride is a key building block in pharmaceutical and materials science research. However, its reactivity—the very property that makes it valuable—also makes it susceptible to impurity formation during synthesis and storage. The presence of these impurities can lead to unpredictable reaction outcomes, low yields, and complications in downstream applications. This guide provides in-depth, field-proven answers and protocols to help you diagnose purity issues and effectively purify your commercial-grade material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial "this compound"?

The impurity profile of your material is primarily dictated by the synthetic route and storage conditions. However, several common culprits arise from predictable side reactions and degradation pathways:

  • Unreacted Starting Materials: Residual 2-ethoxytoluene from an incomplete chloromethylation reaction.

  • Hydrolysis Products: The chloromethyl group is highly susceptible to hydrolysis, especially in the presence of trace moisture. This leads to the formation of (2-ethoxyphenyl)methanol , a common and often problematic impurity.

  • Over-chlorination Products: Similar to other chloromethylation reactions, di- or tri-substituted byproducts can form. In this case, isomers of bis(chloromethyl)-2-ethoxybenzene could be present.

  • Oxidation Products: Exposure to air can lead to the oxidation of the chloromethyl group, potentially forming 2-ethoxybenzaldehyde.

Q2: My downstream reaction is failing. How can impurities in the starting material be the cause?

Purity is paramount. Even small amounts of certain impurities can have a significant impact:

  • Nucleophilic Impurities: The presence of (2-ethoxyphenyl)methanol introduces a competing nucleophile (the -OH group) into your reaction. If your reaction involves a nucleophilic attack on the chloromethyl group, this impurity will consume your reagents and generate unwanted byproducts.

  • Stoichiometric Imbalance: If your sample is only 85% pure, you are introducing 15% less of the desired reactant than calculated. This can stall reactions that require precise stoichiometric ratios.

  • Catalyst Poisoning: Certain impurities can inhibit or poison catalysts used in subsequent steps, such as in cross-coupling reactions.

Q3: What are the primary laboratory-scale methods for purifying this compound?

The two most effective methods for purifying this compound on a research scale are vacuum fractional distillation and flash column chromatography.

  • Vacuum Fractional Distillation: This is the preferred method for removing impurities with significantly different boiling points (a difference of >20-25 °C). Performing the distillation under vacuum is crucial to prevent thermal decomposition of the benzyl chloride at atmospheric boiling temperatures.

  • Flash Column Chromatography: This technique is ideal for separating impurities with similar boiling points or for purifying thermally sensitive compounds. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).

Q4: How can I reliably assess the purity of my sample both before and after purification?

A multi-technique approach is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides fragmentation data to help identify each compound.

  • Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR is excellent for assessing structural integrity and purity. The presence of unexpected signals or incorrect integration ratios for characteristic peaks (e.g., the benzylic -CH₂Cl protons vs. the ethoxy protons) is a clear indicator of impurities.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample and to develop a solvent system for flash chromatography.

Q5: What are the critical safety precautions for handling this compound?

Substituted benzyl chlorides and related chloromethylating agents demand stringent safety protocols.

  • Carcinogenicity Risk: Many chloromethylating agents and their byproducts are considered potential carcinogens. Handle this compound with the assumption that it is hazardous.

  • Corrosivity and Toxicity: The material is classified as causing severe skin burns and eye damage, is harmful if swallowed, and can be fatal if inhaled.

  • Handling Procedures:

    • Always handle this compound inside a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.

    • Have an appropriate quenching agent (like a dilute sodium bicarbonate solution) and spill kit readily available.

Section 2: Troubleshooting Guide & Experimental Protocols

Problem: My initial analysis (GC-MS or ¹H NMR) shows a complex mixture. How do I proceed?

Analysis: The first step is to identify the likely impurities to select the appropriate purification strategy. The table below lists the target compound and its most probable impurities, along with their key physical properties that govern separation.

Table 1: Physicochemical Properties of this compound and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Separation Principle
This compound C₉H₁₁ClO170.64~235-240 (est., atm.); ~110-120 (at 10 mmHg)-
2-Ethoxytoluene (Starting Material)C₉H₁₂O136.19191-192Lower boiling point
(2-Ethoxyphenyl)methanol (Hydrolysis)C₉H₁₂O₂152.19~240-250 (est., atm.)Higher polarity, similar BP
bis(Chloromethyl)-2-ethoxybenzene (Over-reaction)C₁₀H₁₂Cl₂O219.11>260 (est., atm.)Higher boiling point

Workflow for Purification Strategy Selection

The following workflow will guide you to the most effective purification method based on your impurity profile.

Purification_Workflow A Crude Product B Analyze Purity (GC-MS, ¹H NMR) A->B C Purity Acceptable (>98%)? B->C D Store Properly Under N₂/Ar C->D Yes E Identify Impurities C->E No F Major Impurities: High or Low Boilers? E->F G Vacuum Fractional Distillation F->G Yes (e.g., Starting Material) H Major Impurities: Polar/Similar BP? F->H No J Analyze Purified Fractions G->J H->G No (e.g., Dimer) I Flash Column Chromatography H->I Yes (e.g., Alcohol) I->J J->C

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Vacuum Fractional Distillation

Application: Best suited for removing lower-boiling starting materials or higher-boiling oligomeric impurities. Not effective for removing the hydrolysis product, (2-ethoxyphenyl)methanol, due to very similar boiling points.

Methodology:

  • Pre-Treatment: Before distillation, wash the crude material to remove any acidic impurities.

    • Dissolve the crude this compound (1 part) in a non-polar solvent like dichloromethane or diethyl ether (3 parts).

    • Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution (1 part), followed by water (1 part), and finally brine (1 part).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column (10-20 cm) to ensure good separation without significant product holdup.

    • Use a vacuum-jacketed distillation head to maintain thermal equilibrium.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation:

    • Place the pre-treated crude oil in the distillation flask with a magnetic stir bar.

    • Slowly reduce the pressure to the target vacuum (e.g., 1-10 mmHg).

    • Gently heat the flask using an oil bath.

    • Collect a small forerun fraction, which will contain any residual solvent and low-boiling impurities.

    • Carefully collect the main fraction boiling at a stable temperature (literature suggests similar compounds boil around 110-130 °C at 10 mmHg).

    • Stop the distillation before the flask goes to dryness to avoid charring high-boiling residues.

  • Post-Distillation Analysis: Analyze the collected fraction(s) by GC-MS or ¹H NMR to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

Application: The most effective method for removing polar impurities like the hydrolysis product, (2-ethoxyphenyl)methanol.

Methodology:

  • Solvent System Selection:

    • Using a TLC plate, find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate.

    • Example: Start with 5% Ethyl Acetate in Hexane. The more polar alcohol impurity will have a much lower Rf value (closer to the baseline).

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica weight to crude sample weight).

    • Pack the column with silica gel using the "slurry" method with your chosen eluent for the best results.

  • Sample Loading:

    • Minimize the initial band volume. Dissolve your crude sample in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for better resolution, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions that contain the pure product.

  • Product Recovery: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Caption: Principle of chromatographic separation by polarity.

References

  • PubChem. 1-Chloro-2-ethoxybenzene. National Center for Biotechnology Information. [Link]

  • Google Patents.US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents.WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents.CN107937989A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • Defense Technical Information Center (DTIC). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Albert Einstein College of Medicine. Methyl Chloromethyl Ether Awareness Training. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Sciencemadness.org. Benzyl Chloride Distillation Problems. [Link]

"1-(Chloromethyl)-2-ethoxybenzene" reaction work-up procedure issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Work-up & Stability Troubleshooting

CAS: 42926-52-3 | Synonyms: 2-Ethoxybenzyl chloride, o-Ethoxybenzyl chloride

Status: CRITICAL HANDLING ADVISORY

Executive Summary: Users frequently report rapid decomposition, polymerization ("gelling"), or hydrolysis when working with 1-(chloromethyl)-2-ethoxybenzene . This compound is significantly more reactive than unsubstituted benzyl chloride due to the ortho-ethoxy group. The oxygen atom donates electron density via resonance, stabilizing the benzylic carbocation. This makes the compound highly susceptible to acid-catalyzed self-polymerization and nucleophilic attack (hydrolysis) .

This guide replaces standard benzyl halide protocols with a specialized Low-Acid/Low-Thermal Stress workflow.

Module 1: The Failure Mechanism (Why your product turned to goo)

The most common failure mode is the formation of a viscous, non-distillable polymer during work-up or storage. This is a "runaway" Friedel-Crafts alkylation catalyzed by trace acid (HCl) or heat.

The Instability Cascade

The ortho-ethoxy group facilitates the departure of the chloride ion, creating a stabilized carbocation that immediately attacks the electron-rich ring of a neighboring molecule.

Decomposition Start This compound Cation Stabilized Benzylic Carbocation Start->Cation Ionization Acid Trace Acid (HCl) or Heat Acid->Cation Catalyzes Alcohol 2-Ethoxybenzyl Alcohol (Hydrolysis Product) Cation->Alcohol + Water Dimer Dimer Intermediate Cation->Dimer + Product Molecule Polymer Poly(2-ethoxybenzyl) (Viscous Goo/Solid) Dimer->Polymer Chain Propagation Water Moisture/Water Water->Alcohol

Figure 1: The dual-threat instability pathway. Trace acid drives polymerization, while moisture drives hydrolysis.

Module 2: Optimized Synthesis & Work-up Protocol

Standard Protocol Adjustment: Do not use "Neat" (solvent-free) conditions if possible. The high concentration promotes polymerization. Recommended Reagent: Thionyl Chloride (


) with 2-Ethoxybenzyl alcohol.
Step-by-Step Methodology
Phase 1: The Reaction (Acid Management)
  • Dilution: Dissolve 2-ethoxybenzyl alcohol in anhydrous Dichloromethane (DCM) or Toluene (approx. 5–10 mL per gram). Why: Solvents act as a heat sink and separate molecules, reducing the rate of intermolecular polymerization.

  • Catalysis (Optional but Risky): Avoid adding DMF if possible; it can form Vilsmeier complexes that complicate work-up.

  • Addition: Add

    
     (1.1 – 1.2 equiv) dropwise at 0°C .
    
  • Degassing: A stream of dry

    
     should be bubbled through the reaction or swept over the headspace to actively remove HCl and 
    
    
    
    gases as they form.
Phase 2: The Quench (The Critical Step)

Standard failure point: Pouring the reaction mixture into water generates massive amounts of HCl, creating a hot, acidic emulsion that instantly destroys the product.

  • Concentration First: Evaporate excess

    
     and solvent on a rotary evaporator at <30°C  (bath temp).
    
  • Re-dissolution: Dissolve the crude residue immediately in fresh, cold Diethyl Ether or DCM.

  • The "Buffered" Wash:

    • Do NOT wash with water first.[1]

    • Wash immediately with ice-cold Saturated Sodium Bicarbonate (

      
      ) .
      
    • Technique: Swirl gently.[2] Vent frequently. The goal is to neutralize surface acid before it catalyzes hydrolysis.

  • Phase Cut: Separate layers quickly. Do not let the organic phase sit in contact with the aqueous base for >5 minutes.

  • Brine Wash: One quick wash with saturated NaCl to remove bulk water.

Phase 3: Drying & Isolation
  • Drying Agent: Use Anhydrous

    
      (Potassium Carbonate) mixed with 
    
    
    
    .
    • Why:

      
       acts as a scavenger for any remaining traces of HCl, whereas 
      
      
      
      is slightly acidic and can promote decomposition.
  • Filtration: Filter off solids.

  • Concentration: Remove solvent under reduced pressure. Do not exceed 35°C.

Module 3: Purification (Distillation Hazards)

Warning: This compound is a potent lachrymator (tear gas). All distillation exhaust must be vented into a scrubber or fume hood.

ParameterSpecificationReason
Method High Vacuum DistillationAtmospheric distillation will cause polymerization (charring).
Pressure < 1.0 mmHg (Torr)Lower pressure = Lower boiling point = Less thermal stress.
Bath Temp Max 120°CAbove this, the ortho-ethoxy group facilitates thermal cleavage.
Receiver Dry Ice / Acetone TrapPrevent vapors from reaching the pump oil (which they will degrade).

Alternative: If the crude purity is >90% (by NMR), skip distillation . Use the crude material immediately for the next step.[3]

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
White/Pink Solid in Flask Polymerization. Acid was not removed completely, or reaction was too concentrated.Irreversible. Discard. For next run: Use

during drying and keep solution dilute.
Product is an Alcohol Hydrolysis. Aqueous wash was too long or too warm.Ensure washes are ice-cold . Reduce contact time with water/bicarb to <2 mins per wash.
Violent Fuming on Wash Excess

.
Thionyl chloride was not removed before aqueous work-up.
Strip excess

on rotovap (with a trap) before adding any water/base.
Low Yield Friedel-Crafts Side Reaction. Product reacted with solvent (e.g., if Benzene was used).Use DCM or Chloroform as solvent. Avoid electron-rich solvents like Toluene if heating is required.

Module 5: Optimized Workflow Diagram

Workup Rxn Reaction Mixture (R-OH + SOCl2) Strip Evaporate Volatiles (Remove SOCl2/HCl) Rxn->Strip Vacuum <30°C Redissolve Redissolve in Cold Et2O/DCM Strip->Redissolve Neut Wash: Ice-Cold NaHCO3 (Rapid Separation!) Redissolve->Neut Neutralize Dry Dry: MgSO4 + K2CO3 (Acid Scavenging) Neut->Dry Remove H2O Conc Concentrate < 35°C Dry->Conc Filter & Evap Store Storage: -20°C Under Argon Conc->Store Immediate Use

Figure 2: The "Low-Thermal/Low-Acid" Work-up Protocol designed to prevent polymerization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for alkyl halides and acid sensitivity).
  • BenchChem. Purification strategies for removing benzyl chloride from reaction mixtures.Link (Accessed 2024).

  • National Oceanic and Atmospheric Administration (NOAA). Benzyl Chloride: Chemical Datasheet & Reactivity Profile. CAMEO Chemicals. Link

  • PubChem. 2-Ethoxybenzoyl chloride Compound Summary (Analogous reactivity data). National Library of Medicine. Link

  • Organic Syntheses. Procedures involving Thionyl Chloride and Acid Sensitive Substrates.[4] Org.[4][5] Synth. 2014 , 91, 221-232.[4] Link

Sources

Technical Support Center: 1-(Chloromethyl)-2-ethoxybenzene Reactivity Guide

[1][2]

Subject: Solvent Effects & Reactivity Optimization for 1-(Chloromethyl)-2-ethoxybenzene CAS: 60906-78-7 (Typical) Chemical Class: ortho-Substituted Benzyl Halide Support Tier: Level 3 (Senior Application Scientist)[1][2]

Diagnostic Overview: The "Ortho-Effect" Paradox

To optimize reactions with This compound , you must understand how the ortho-ethoxy group creates a unique reactivity profile compared to standard benzyl chlorides.[1][2] It introduces two opposing forces:[3]

  • Electronic Activation (

    
     Promotion):  The oxygen atom in the ethoxy group is an electron donor.[1][2] Through resonance and inductive effects, it stabilizes the benzylic carbocation intermediate.[2] This makes the molecule significantly more reactive toward solvolysis (
    
    
    ) than unsubstituted benzyl chloride.[1][2]
  • Steric Deactivation (

    
     Suppression):  The ethoxy group at the ortho position creates steric bulk near the reaction center.[1] This physically hinders the back-side attack required for 
    
    
    mechanisms, making bimolecular substitution slower than in para-isomers.[1][2]

The Golden Rule: In polar protic solvents, this molecule is a "hair-trigger" for ionization (carbocation formation). In non-polar aprotic solvents, it is sluggish due to steric hindrance.[1][2]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing rapid hydrolysis (conversion to alcohol) instead of my desired substitution."

Diagnosis: Your solvent system likely contains trace water, and the solvent polarity is too high. Mechanism: The ortho-ethoxy group stabilizes the carbocation so effectively that even weak nucleophiles like water (present as an impurity) can outcompete your desired nucleophile if the solvent supports ionization (

Solution:
  • Switch to Aprotic Solvents: Use anhydrous Acetone, Acetonitrile (MeCN), or DMF.[1][2] These solvents do not solvate the leaving group (chloride) as strongly as protic solvents, suppressing the

    
     pathway.
    
  • Increase Nucleophile Concentration: To force an

    
     pathway (or ion-pair collapse), the concentration of your desired nucleophile must be high to overcome the rate of solvolysis by background moisture.
    
Issue 2: "The reaction is extremely slow in Toluene or Hexane."[1][2]

Diagnosis: The solvent is too non-polar to support the transition state. Mechanism:

  • 
     Failure:  Non-polar solvents cannot stabilize the charged carbocation/chloride ion pair.[1][2]
    
  • 
     Failure:  The ortho-ethoxy steric hindrance blocks the nucleophile, and the non-polar solvent provides no stabilization for the polar transition state.
    Solution: 
    
  • Phase Transfer Catalysis (PTC): If you must use non-polar solvents, add a quaternary ammonium salt (e.g., TBAB).[1][2] This shuttles the nucleophile into the organic phase in a highly reactive, "naked" state, overcoming the steric barrier.

Issue 3: "I observe polymerization or tar formation."

Diagnosis: Friedel-Crafts alkylation (self-reaction).[1][2] Mechanism: The generated benzylic carbocation is an electrophile.[1][2] If the reaction mixture is acidic (HCl byproduct accumulation) and lacks a strong nucleophile, the cation may attack the electron-rich aromatic ring of another reactant molecule. Solution:

  • Acid Scavenger: Add a non-nucleophilic base (e.g., 2,6-Lutidine or solid

    
    ) to neutralize HCl as it forms.[1][2]
    
  • Dilution: Lower the concentration to reduce intermolecular collisions between reactant molecules.

Experimental Protocols: Solvent Screening

Use this standardized protocol to determine the optimal solvent system for your specific nucleophile.

Workflow: Polarity & Mechanism Tuning
StepActionObservationInterpretation
1 Dissolve 50 mg substrate in 1 mL Acetone (Anhydrous). Add 1.1 eq Nucleophile.[1][2]Precipitate forms (salt)Success (

).
The reaction is proceeding. Acetone precipitates the chloride salt, driving equilibrium.[2]
2 If Step 1 is slow, add co-solvent : 10% DMF or DMSO .[1][2]Rate increasesSuccess. The polar aprotic co-solvent increased nucleophile solubility and reactivity.
3 If still no reaction, switch to Ethanol (Protic).Reaction occurs but yields alcohol byproduct

Dominant.
The solvent is reacting.[1][2] You must use a stronger nucleophile or go back to Step 2 with heat.[1][2]

Visualizations

Diagram 1: Mechanistic Pathways & Ortho-Effect

This diagram illustrates how the ortho-ethoxy group stabilizes the carbocation (facilitating


ReactionPathwaysStartThis compoundSolvent_ProticPolar Protic Solvent(EtOH, H2O)Start->Solvent_ProticDissolveSolvent_AproticPolar Aprotic Solvent(Acetone, DMF)Start->Solvent_AproticDissolveCarbocationStabilized Carbocation(Ortho-Resonance)Solvent_Protic->CarbocationFast Ionization(stabilized by -OEt)SN2_TSSN2 Transition State(Sterically Hindered)Solvent_Aprotic->SN2_TSSlow Attack(Steric Block)Product_SN1Product (Racemized/Solvolysis)Carbocation->Product_SN1Nu attackProduct_SN2Product (Substitution)SN2_TS->Product_SN2Inversion

Caption: The ortho-ethoxy group accelerates ionization (top path) via resonance but physically obstructs direct nucleophilic attack (bottom path).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or impurities.

TroubleshootingStartProblem EncounteredQ1Is the main impuritythe Alcohol (-OH)?Start->Q1Q2Is the reactiontoo slow?Q1->Q2NoAct1Solvent is too wet/protic.Switch to Anhydrous Acetone/MeCN.Q1->Act1YesAct2Check Sterics.Switch to DMF or use PTC.Q2->Act2Solvent is Non-PolarAct3Check Nucleophile Strength.Increase [Nu] or use stronger salt (e.g., NaI).Q2->Act3Solvent is Polar Aprotic

Caption: Decision matrix for diagnosing solvent-related failure modes.

References

  • Grunwald, E., & Winstein, S. (1948).[1][2] The Correlation of Solvolysis Rates. Journal of the American Chemical Society.[1][2] (Foundational text on solvent ionizing power

    
     and its effect on benzyl halides). 
    
  • Fujio, M., et al. (1995).[1][2] Substituent Effects on the Solvolysis of Benzyl Chlorides. Bulletin of the Chemical Society of Japan. (Detailed kinetic data on how methoxy/ethoxy substituents stabilize benzylic cations).

  • Streitwieser, A. (1956).[1][2] Solvolytic Displacement Reactions. Chemical Reviews. (Comprehensive review covering the "ortho-effect" and steric hindrance in nucleophilic substitution). [1][2]

  • PubChem Compound Summary. (2025). This compound.[1][2][4] National Center for Biotechnology Information.[1][2] (Physical properties and safety data). [1][2]

Technical Support Center: By-product Analysis in "1-(Chloromethyl)-2-ethoxybenzene" Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(chloromethyl)-2-ethoxybenzene. As a critical intermediate in various synthetic pathways, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to by-product formation and analysis during its synthesis.

Section 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues encountered during the synthesis and analysis of this compound.

Issue 1: My reaction yield is significantly lower than expected, and the crude product appears complex by TLC/GC analysis.

Possible Cause: Competing side reactions are likely occurring, consuming your starting material and generating a mixture of by-products. The primary synthetic route to this compound is the chloromethylation of 2-ethoxybenzene, typically using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.[1] However, this reaction is prone to several side reactions.

Troubleshooting Steps:

  • Identify the By-products: The first crucial step is to identify the unexpected products. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to the volatility of the likely by-products.[2][3]

    • Action: Prepare a dilute solution of your crude product in a suitable solvent (e.g., dichloromethane) and inject it into a GC-MS system.[2]

    • Analysis: Compare the obtained mass spectra of the impurity peaks with a spectral library and known potential by-products (see Table 1).

  • Minimize Di-substitution: The ethoxy group is an ortho-, para-directing activating group.[4] This means that after the initial chloromethylation, the product is more activated than the starting material, leading to a second chloromethylation to form dichloromethylated by-products.

    • Action: To minimize this, use a molar excess of 2-ethoxybenzene relative to the chloromethylating agent. A slow, controlled addition of the chloromethylating agent at a low temperature can also favor mono-substitution.

  • Prevent Friedel-Crafts Alkylation with the Product: The newly formed this compound is a reactive benzylic halide that can act as an electrophile in a subsequent Friedel-Crafts alkylation reaction with another molecule of 2-ethoxybenzene.[5][6][7] This leads to the formation of diarylmethane by-products.

    • Action: Maintain a low reaction temperature to decrease the rate of this secondary reaction. Additionally, ensure efficient stirring to avoid localized high concentrations of the product.

Table 1: Common By-products in the Synthesis of this compound and their GC-MS Signatures

By-product NameStructureLikely Formation PathwayKey Mass Fragments (m/z)
1,x-Bis(chloromethyl)-2-ethoxybenzeneDi-chloromethylationM+, M+-Cl, M+-CH2Cl
Bis(2-ethoxyphenyl)methaneFriedel-Crafts AlkylationM+, M+-C7H7O
2-Ethoxybenzyl alcoholHydrolysis of productM+, M+-H2O, M+-C2H5
Bis(chloromethyl) etherSelf-condensation of chloromethylating agent114, 79, 49
Issue 2: I have an unexpected peak in my GC-MS chromatogram with a mass of 114 m/z.

Possible Cause: This peak is highly indicative of the formation of bis(chloromethyl) ether (BCME).[8] BCME is a potent carcinogen and its formation should be strictly controlled.[9] It can form as a by-product in chloromethylation reactions, especially when formaldehyde and hydrochloric acid are used.[8][10]

Troubleshooting and Mitigation:

  • Confirmation: Confirm the identity of the peak by comparing its retention time and mass spectrum with a certified reference standard of BCME. The key fragments to look for are m/z 114, 79, and 49.

  • Mechanism of Formation: BCME is formed from the reaction of formaldehyde and hydrogen chloride, particularly under anhydrous conditions.[8][11]

  • Control Measures:

    • Use of Paraformaldehyde: Using paraformaldehyde instead of aqueous formaldehyde can sometimes reduce the formation of BCME.[1]

    • Temperature Control: Maintain a low and controlled reaction temperature, as higher temperatures can favor the formation of BCME.

    • Aqueous Work-up: Ensure a thorough aqueous work-up procedure. BCME is reactive towards water and will be hydrolyzed, reducing its concentration in the final product.[12]

Workflow for By-product Identification and Mitigation

Byproduct_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase cluster_mitigation Mitigation Strategy Low_Yield Low Yield / Complex Mixture Reaction Chloromethylation of 2-Ethoxybenzene Low_Yield->Reaction Crude_Product Crude Product Reaction->Crude_Product GC_MS GC-MS Analysis Crude_Product->GC_MS Byproduct_ID Identify By-products (Table 1) GC_MS->Byproduct_ID Di_sub Di-substitution? Byproduct_ID->Di_sub FC_Alkylation Friedel-Crafts Alkylation? Byproduct_ID->FC_Alkylation BCME BCME Formation? Byproduct_ID->BCME Optimize_Stoichiometry Adjust Stoichiometry (Excess 2-Ethoxybenzene) Di_sub->Optimize_Stoichiometry Yes Control_Temp Lower Reaction Temperature FC_Alkylation->Control_Temp Yes Aqueous_Workup Ensure Thorough Aqueous Work-up BCME->Aqueous_Workup Yes Optimize_Stoichiometry->Reaction Optimize Control_Temp->Reaction Optimize Aqueous_Workup->Crude_Product Improve

Caption: Troubleshooting workflow for identifying and mitigating by-product formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary by-products I should be aware of in the synthesis of this compound?

A1: The most common by-products arise from three main pathways:

  • Over-reaction: Di-chloromethylation of the aromatic ring to yield 1,x-bis(chloromethyl)-2-ethoxybenzene isomers.

  • Secondary Friedel-Crafts Alkylation: The product, this compound, can act as an alkylating agent, reacting with the starting material to form bis(2-ethoxyphenyl)methane.[5][6][7]

  • Reagent-derived impurities: The formation of bis(chloromethyl) ether (BCME) from the chloromethylating agents.[8]

  • Hydrolysis: The product can hydrolyze to 2-ethoxybenzyl alcohol, especially during aqueous work-up if the pH is not controlled.[13]

Q2: How can I best analyze the purity of my this compound product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile and semi-volatile impurities.[2][3] It provides both retention time and mass spectral data for confident peak identification.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile by-products or for quantification using a UV detector, a reverse-phase HPLC method is suitable.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of your desired product and can be used for quantitative analysis (qNMR) with an internal standard.

Q3: What are the key safety considerations when dealing with the by-products of this reaction?

A3: The most significant safety concern is the potential formation of bis(chloromethyl) ether (BCME). BCME is a potent carcinogen and a strong alkylating agent.[9]

  • Handling: All manipulations of the reaction mixture and crude product should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Decontamination: Any equipment that comes into contact with the reaction mixture should be decontaminated with an aqueous solution of ammonia or sodium bicarbonate to hydrolyze any residual BCME.

  • Waste Disposal: All waste materials should be treated as hazardous and disposed of according to your institution's safety protocols.

Q4: Can you provide a starting point for a GC-MS method for analyzing my crude product?

A4: The following is a general GC-MS method that can be optimized for your specific instrument and column.

Table 2: General GC-MS Method Parameters

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of your crude sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.[2]

By-product Formation Pathways

Byproduct_Pathways 2-Ethoxybenzene 2-Ethoxybenzene This compound This compound 2-Ethoxybenzene->this compound Chloromethylation (Desired) Bis(2-ethoxyphenyl)methane Bis(2-ethoxyphenyl)methane 2-Ethoxybenzene->Bis(2-ethoxyphenyl)methane Di-chloromethylated Product Di-chloromethylated Product This compound->Di-chloromethylated Product Over-reaction This compound->Bis(2-ethoxyphenyl)methane Friedel-Crafts Alkylation 2-Ethoxybenzyl Alcohol 2-Ethoxybenzyl Alcohol This compound->2-Ethoxybenzyl Alcohol Hydrolysis Bis(chloromethyl) ether Bis(chloromethyl) ether HCHO, HCl HCHO, HCl HCHO, HCl->Bis(chloromethyl) ether Self-condensation

Sources

Validation & Comparative

Characterization of "1-(Chloromethyl)-2-ethoxybenzene" reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization & Application of 1-(Chloromethyl)-2-ethoxybenzene

Executive Summary

This compound (CAS: 60906-78-7), also known as 2-ethoxybenzyl chloride, is a specialized electrophile widely utilized in medicinal chemistry for introducing the 2-ethoxybenzyl pharmacophore. Unlike its para isomers, the ortho-ethoxy substituent introduces unique electronic and steric effects that influence both reactivity and stability.[1]

This guide provides a comparative analysis of this reagent against its bromide and alcohol analogues, details a self-validating alkylation protocol, and establishes a rigorous characterization strategy to distinguish the desired reaction products from common hydrolysis byproducts.

Chemical Profile & Reactivity Dynamics

The reactivity of this compound is governed by the interplay between the benzylic leaving group and the ortho-ethoxy substituent.

  • Electronic Effect: The ethoxy group is an electron-donating group (EDG). Through resonance, it stabilizes the benzylic carbocation, significantly increasing the rate of

    
     pathways compared to unsubstituted benzyl chloride.
    
  • Steric Effect: The ortho positioning creates steric bulk near the reaction center, which can retard

    
     approach by bulky nucleophiles, necessitating optimized solvent/catalyst systems.
    
Comparative Performance Analysis

The following table contrasts this compound with its primary alternatives: the bromide analogue and the precursor alcohol.

FeatureThis compound 1-(Bromomethyl)-2-ethoxybenzene 2-Ethoxybenzyl Alcohol
Reactivity Moderate.[2] Often requires iodide catalysis (Finkelstein conditions).High. Reacts rapidly at RT.Low. Requires activation (e.g., Mitsunobu or mesylation).
Stability High. Stable at RT for months if dry.Low. Prone to rapid hydrolysis and light degradation.Very High. Indefinite shelf life.
Atom Economy Good. Cl is a low-molecular-weight leaving group.Moderate. Br adds significant mass waste.Poor (Mitsunobu). Generates

and hydrazine waste.
Purification Products easily separated from chloride traces.Residual bromide often decomposes during silica chromatography.Removal of

is notoriously difficult.
Cost Efficiency High. Scalable industrial synthesis.Moderate to Low.Moderate.

Experimental Protocol: Catalytic N-Alkylation

Objective: Synthesis of N-(2-ethoxybenzyl)amine derivative via nucleophilic substitution. Rationale: The chloride is less reactive than the bromide.[3] To drive the reaction to completion without thermal decomposition, we employ in situ iodide catalysis (Finkelstein modification).

Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 equiv)

  • Base:

    
     (2.0 equiv, anhydrous, micronized)
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) or KI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Methodology
  • Activation: Charge the reaction vessel with the amine,

    
    , and TBAI in MeCN. Stir for 15 minutes at room temperature (RT) to deprotonate/activate the nucleophile.
    
  • Addition: Add this compound dropwise. Note: The solution may turn slightly yellow due to transient iodide formation.

  • Reaction: Heat to 60°C. Monitor via TLC (Hexane/EtOAc) every 2 hours.

    • Checkpoint: The starting chloride (

      
      ) should disappear. A new spot (
      
      
      
      ) indicates product.
  • Workup: Cool to RT. Filter off solids (

    
    /KCl). Concentrate the filtrate. Partition residue between EtOAc and Water. Wash organic layer with Brine (x2).
    
  • Purification: Flash column chromatography.

Characterization Strategy

Distinguishing the desired product from the starting material (SM) and the hydrolysis byproduct (2-ethoxybenzyl alcohol) is critical.

Spectroscopic Markers (NMR & MS)
Compound

NMR: Benzylic


NMR: Ethoxy

Mass Spectrometry (MS)
Chloride (SM) Singlet,

4.70 - 4.80 ppm
Quartet,

4.10 ppm
M+ / [M+2]+ ratio of 3:1 (Characteristic Cl isotope)
Alcohol (Byproduct) Singlet,

4.60 - 4.65 ppm (Broadens with

)
Quartet,

4.05 ppm
[M-17]+ (Loss of OH) or [M+Na]+
Amine Product Singlet,

3.60 - 3.90 ppm (Significant upfield shift)
Quartet,

4.00 - 4.10 ppm
Molecular Ion [M+H]+ only (No Cl pattern)

Critical Analysis:

  • The "Shift" Test: The benzylic methylene protons are the primary diagnostic. In the chloride, they are deshielded by the electronegative Cl (~4.7 ppm). Upon substitution with nitrogen, this signal shifts upfield significantly (to ~3.7 ppm).

  • Isotope Pattern: If the mass spectrum still shows a 3:1 intensity ratio for the molecular ion cluster, unreacted chloride is present.

Visualization of Reaction Dynamics

Figure 1: Mechanistic Pathway & Ortho-Effect

This diagram illustrates the dual pathway potential. The ortho-ethoxy group can stabilize the carbocation, facilitating


, while the iodide catalyst accelerates the 

pathway.

ReactionMechanism SM 1-(Chloromethyl)- 2-ethoxybenzene Inter Intermediate (Benzyl Iodide) SM->Inter Finkelstein (Fast) TS_SN1 Carbocation (Stabilized by o-OEt) SM->TS_SN1 Solvolysis (Side Rxn) Iodide Catalyst (I-) Iodide->SM Prod Final Product (N-Alkylated) Inter->Prod SN2 Attack (Rate Limiting) TS_SN1->Prod SN1 Attack Nu Nucleophile (Amine)

Caption: Figure 1. Dual mechanistic pathways. The solid green line represents the preferred catalytic SN2 route, while the dashed red line indicates the SN1 pathway promoted by the electron-donating ethoxy group.

Figure 2: Characterization Decision Matrix

A logical workflow to validate product purity.

DecisionMatrix Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc) Start->TLC Check1 Spot at Rf ~0.8? TLC->Check1 Check2 Spot at Rf ~0.3? Check1->Check2 No Action1 Reaction Incomplete Add Catalyst/Heat Check1->Action1 Yes Action2 Hydrolysis (Alcohol) Check Water Content Check2->Action2 Yes NMR 1H NMR Analysis Check2->NMR No PeakCheck Benzylic Peak Location? NMR->PeakCheck Res1 ~4.7 ppm (Unreacted Cl) PeakCheck->Res1 Downfield Res2 ~3.7 ppm (Product Formed) PeakCheck->Res2 Upfield

Caption: Figure 2. Step-by-step logic for interpreting TLC and NMR data to confirm successful alkylation.

References

  • BenchChem. (2025).[4][5] The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: this compound. Retrieved from

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns: SN2 vs SN1 Competition. Retrieved from

  • Khan Academy. (2025).[5] E2 and SN2 Reactions of Benzylic Halides. Retrieved from

  • ChemScene. (2025). Product Information: this compound.[6] Retrieved from

Sources

Efficacy of 2-Ethoxybenzyl (2-EOBn) as a Protecting Group: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Chloromethyl)-2-ethoxybenzene as a reagent for installing the 2-Ethoxybenzyl (2-EOBn) protecting group. It compares this group against standard alternatives like p-Methoxybenzyl (PMB) and Benzyl (Bn), focusing on stability profiles, deprotection mechanisms, and specific synthetic advantages.

Executive Summary & Reagent Profile[1][2]

This compound (CAS: 614-72-2) serves as the electrophilic precursor for the 2-Ethoxybenzyl (2-EOBn) protecting group. While structurally analogous to the widely used p-Methoxybenzyl (PMB) group, the 2-EOBn group offers distinct physicochemical properties driven by the ortho-ethoxy substituent. These include altered acid lability due to chelation potential, unique directed metallation capabilities, and modified oxidative stability.

Reagent Specifications
PropertySpecification
IUPAC Name This compound
Common Name 2-Ethoxybenzyl chloride
Target Group 2-Ethoxybenzyl ether/ester (2-EOBn)
Molecular Weight 170.64 g/mol
Physical State Liquid (typically)
Stability More stable than PMB-Bromide (which polymerizes rapidly); comparable to PMB-Chloride.

Mechanistic Efficacy: The Ortho-Effect

The efficacy of 2-EOBn compared to PMB lies in the Ortho-Ethoxy Effect . While PMB relies solely on electronic donation from the para-position to stabilize the oxocarbenium ion intermediate during acid cleavage, 2-EOBn utilizes both electronic and steric/coordination factors.

Chelation-Assisted Acid Lability

Unlike PMB, the oxygen atom in the 2-position of 2-EOBn can act as a Lewis base, coordinating with Lewis acids (e.g.,


, 

,

). This "bidentate" coordination (involving the ether oxygen being protected and the ethoxy oxygen) can facilitate chelation-controlled cleavage , making 2-EOBn removable under conditions that might spare a PMB group or vice versa, depending on the Lewis acid used.
Oxidative Cleavage (DDQ)

Like PMB, 2-EOBn is cleaved by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, the ortho-substituent introduces steric strain around the benzylic position.

  • PMB: Rapid oxidative cleavage.

  • 2-EOBn: Oxidative cleavage occurs but can be slower or more selective due to steric hindrance, allowing for potential fine-tuning of reaction rates in multi-step synthesis.

Directed Lithiation

The ortho-ethoxy group is a potent Directed Metallation Group (DMG) . If the protecting group must survive strong base (e.g.,


-BuLi), 2-EOBn may be less suitable than PMB because the ortho-ethoxy group directs lithiation to the adjacent ring position (position 3), potentially leading to side reactions or ring alkylation. Conversely, this feature can be exploited if functionalization of the protecting group itself is desired.

Comparative Analysis: 2-EOBn vs. PMB vs. Bn

The following table synthesizes experimental data regarding the stability and orthogonality of these groups.

FeatureBenzyl (Bn) p-Methoxybenzyl (PMB) 2-Ethoxybenzyl (2-EOBn)
Installation NaH/BnBrNaH/PMBCl (or PMB-trichloroacetimidate)NaH / This compound
Acid Stability High (Stable to TFA, HCl)Low (Cleaved by TFA, dilute HCl)Low to Moderate (Cleaved by TFA; Lewis Acid sensitive)
Oxidative Stability High (Stable to DDQ)Low (Cleaved by DDQ/CAN)Low (Cleaved by DDQ/CAN; rate modulated by sterics)
Hydrogenolysis Cleaved (

)
Cleaved (

)
Cleaved (

)
Base Stability ExcellentExcellentGood (Risk of ortho-lithiation with strong organolithiums)
Primary Utility Permanent protectionTemporary; orthogonal to BnTunable temporary; Chelation-assisted removal

Experimental Protocols

Protection Protocol (Williamson Ether Synthesis)

This protocol installs the 2-EOBn group on a primary alcohol.

Reagents: Substrate (Alcohol), this compound (1.2 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv), TBAI (catalytic), DMF/THF.

  • Preparation: Wash NaH with dry hexane under argon to remove mineral oil. Suspend in dry DMF (0.5 M relative to substrate).

  • Deprotonation: Cool to 0°C. Add the substrate (alcohol) dropwise. Stir for 30 min at 0°C to ensure alkoxide formation.

  • Alkylation: Add This compound dropwise. Add catalytic Tetrabutylammonium iodide (TBAI) to accelerate the reaction (via in situ Finkelstein to the more reactive iodide).

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organics with water and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Deprotection Protocol A: Oxidative (DDQ)

Standard method for removing 2-EOBn in the presence of Bn or esters.

Reagents: DDQ (1.2–1.5 equiv), Dichloromethane (DCM), Water (


 v/v).
  • Dissolve the protected substrate in DCM/Water (

    
    ).
    
  • Add DDQ (solid) in one portion at 0°C.

  • The mixture will turn deep green/red (charge transfer complex). Stir at 0°C to RT for 1–3 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash with brine. The byproduct (2-ethoxybenzaldehyde) can be separated during chromatography.

Deprotection Protocol B: Lewis Acid (Chelation Controlled)

For substrates sensitive to oxidation.

Reagents:


 or 

, DCM, -78°C.
  • Dissolve substrate in dry DCM under argon. Cool to -78°C.[1]

  • Add Lewis Acid (1.1 equiv) dropwise.

  • The ortho-ethoxy oxygen assists in coordinating the Lewis acid, facilitating cleavage of the benzyl ether bond.

  • Quench with methanol/Rochelle's salt solution.

Visualizing the Workflow

The following diagram illustrates the protection-deprotection cycle and the mechanistic divergence between PMB and 2-EOBn.

EOBn_Cycle Substrate Substrate-OH Protected Substrate-O-EOBn (Protected) Substrate->Protected NaH, DMF Reagent 1-(Chloromethyl)- 2-ethoxybenzene Reagent->Protected AcidPath Acid Cleavage (TFA or Lewis Acid) Protected->AcidPath Conditions A OxPath Oxidative Cleavage (DDQ) Protected->OxPath Conditions B Chelation Chelation Assistance (Ortho-Effect) Protected->Chelation Lewis Acid Sterics Steric Modulation (Slower than PMB) Protected->Sterics DDQ AcidPath->Substrate Regeneration OxPath->Substrate Regeneration Chelation->AcidPath Sterics->OxPath

Figure 1: The lifecycle of the 2-Ethoxybenzyl protecting group, highlighting the unique "Ortho-Effect" pathways (Chelation and Steric Modulation) that distinguish it from standard PMB protection.

References

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Directed Lithiation of Substituted Benzylamines. ProQuest. Available at: [Link] (Generalized Reference for Ortho-Lithiation mechanisms).

  • Oxidative Cleavage of Benzylic Ethers. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel thionucleosides. University College Cork (CORA). Available at: [Link]

  • Protection of N- and O-Functional Groups. Organic Chemistry Portal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Purity of 1-(Chloromethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the precise molecular architecture of a chemical entity is not merely a matter of academic interest; it is a critical determinant of its biological activity, safety, and efficacy. The isomeric purity of intermediates, such as 1-(Chloromethyl)-2-ethoxybenzene, is a cornerstone of robust and reproducible manufacturing processes. This guide provides an in-depth technical comparison of the analytical methodologies available for the determination of the isomeric purity of this compound, grounded in the principles of synthetic chemistry and analytical science.

The Synthetic Landscape and the Inevitability of Isomers

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of ethoxybenzene, a reaction known as chloromethylation. This process most commonly involves the reaction of ethoxybenzene with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.

The ethoxy group (-OCH₂CH₃) is an activating, ortho-, para- directing group. This electronic influence dictates that the incoming chloromethyl group (-CH₂Cl) will be directed to the positions ortho (adjacent) and para (opposite) to the ethoxy substituent. Consequently, the primary isomeric impurity in the synthesis of this compound (the ortho isomer) is 1-(Chloromethyl)-4-ethoxybenzene (the para isomer). The formation of the meta-isomer is sterically and electronically disfavored and generally considered a minor, if not negligible, byproduct.[1]

Under certain reaction conditions, further side reactions can occur, leading to the formation of di-substituted products or the condensation of the chloromethylated product with another molecule of ethoxybenzene to form diarylmethane impurities.[2] The control of reaction parameters such as temperature, reaction time, and the choice of catalyst is therefore paramount in maximizing the yield of the desired ortho isomer and minimizing the formation of these impurities.

Why Isomeric Purity Matters: A Cascade of Consequences

The seemingly subtle difference in the substitution pattern between the ortho and para isomers of chloromethylated ethoxybenzene can have a profound impact on the subsequent steps of a synthetic route and the properties of the final active pharmaceutical ingredient (API). Differences in reactivity, steric hindrance, and three-dimensional shape between isomers can lead to variations in reaction kinetics, yield, and the impurity profile of downstream intermediates. Ultimately, the presence of unintended isomers can affect the pharmacological and toxicological properties of the final drug product.

A Comparative Analysis of Analytical Methodologies for Isomeric Purity Determination

The reliable quantification of the isomeric purity of this compound requires analytical techniques that can effectively resolve and detect these closely related structures. The three most powerful and commonly employed methods in this context are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation and Identification Technique

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high resolving power makes it particularly well-suited for separating positional isomers.

The Causality Behind the Experimental Choices: The separation of isomers in GC is predicated on differences in their boiling points and their interactions with the stationary phase of the GC column. While the boiling points of ortho and para isomers are often very similar, the choice of a suitable capillary column with a selective stationary phase can exploit subtle differences in their polarity and shape to achieve separation.[3] A mass spectrometer detector provides definitive identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns.

Self-Validating System: The GC-MS method is inherently self-validating. The retention time provides a primary means of identification, which is then unequivocally confirmed by the mass spectrum of the eluting peak. By analyzing a certified reference standard of the primary isomer and, if available, the potential isomeric impurities, a robust and reliable method for quantification can be established.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A capillary column with a stationary phase suitable for isomer separation, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) or a more polar phase like a polyethylene glycol (e.g., DB-WAX) column, is recommended. A column length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This temperature gradient will facilitate the separation of isomers with close boiling points.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

  • MS Conditions (if applicable):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The percentage of each isomer is calculated based on the relative peak areas in the chromatogram.

Data Presentation: Expected GC-MS Performance

ParameterExpected Outcome
Resolution (Rs) Baseline separation of the ortho and para isomers (Rs > 1.5).
Limit of Detection (LOD) Typically in the low ppm range.
Limit of Quantification (LOQ) Typically in the mid to high ppm range.
Precision (RSD) < 2% for repeated injections.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation Modes

HPLC is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC.

The Causality Behind the Experimental Choices: The separation of isomers by HPLC relies on their differential partitioning between a liquid mobile phase and a solid stationary phase. For non-polar compounds like chloromethylated ethoxybenzenes, reversed-phase HPLC is the method of choice. The key to separating positional isomers lies in selecting a stationary phase that can exploit subtle differences in their hydrophobicity and electronic interactions. While standard C18 columns can be effective, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) phases can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[4][5]

Self-Validating System: An HPLC method is validated through a series of experiments that demonstrate its specificity, linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6] The use of a photodiode array (PDA) detector allows for the acquisition of UV spectra for each peak, providing an additional layer of identification and peak purity assessment.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.

  • Instrumentation:

    • HPLC System: Equipped with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

    • Column: A reversed-phase column with enhanced aromatic selectivity, such as a Phenyl-Hexyl or PFP column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point. For example, a gradient from 50% acetonitrile to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance (e.g., 270 nm).

  • Data Analysis: Quantify the isomers based on their peak areas relative to the total area of all relevant peaks.

Data Presentation: Expected HPLC Performance

ParameterExpected Outcome
Resolution (Rs) Baseline separation of the ortho and para isomers (Rs > 1.5).
Tailing Factor (T) Between 0.8 and 1.5 for all isomer peaks.
Linearity (r²) > 0.999 over the desired concentration range.
Accuracy (% Recovery) 98-102%.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Elucidation Tool

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can provide definitive information about the substitution pattern of aromatic compounds.

The Causality Behind the Experimental Choices: ¹H and ¹³C NMR spectroscopy can distinguish between the ortho and para isomers of this compound based on the unique chemical shifts and coupling patterns of the protons and carbons in the aromatic ring.[7][8] The symmetry of the para isomer results in a simpler spectrum compared to the asymmetric ortho isomer.

Self-Validating System: The predicted NMR spectra for the different isomers are distinct. By comparing the experimentally obtained spectrum with the predicted spectra, an unambiguous identification of the major isomer and any detectable isomeric impurities can be made. Quantitative NMR (qNMR) can also be employed for the precise determination of the isomeric ratio.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Pay close attention to the aromatic region (typically 6.8-7.5 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

  • Spectral Interpretation:

    • Ortho Isomer (this compound): The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals, each integrating to one proton, with complex coupling patterns. The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons.

    • Para Isomer (1-(Chloromethyl)-4-ethoxybenzene): Due to the C₂ symmetry of the molecule, the aromatic region of the ¹H NMR spectrum will exhibit a simpler pattern, typically two doublets, each integrating to two protons. The ¹³C NMR spectrum will show only four signals for the aromatic carbons.

Data Presentation: Predicted ¹H NMR Aromatic Region Patterns

IsomerPredicted ¹H NMR Aromatic Region
Ortho Four distinct multiplets, each integrating to 1H.
Para Two doublets (an AA'BB' system), each integrating to 2H.

Visualizing the Workflow

G cluster_synthesis Synthesis & Impurity Formation cluster_analysis Analytical Workflow for Isomeric Purity Ethoxybenzene Ethoxybenzene Chloromethylation Chloromethylation (Formaldehyde, HCl, ZnCl2) Ethoxybenzene->Chloromethylation ProductMixture Crude Product Mixture Chloromethylation->ProductMixture Ortho_Isomer This compound (Desired Product) ProductMixture->Ortho_Isomer Major Para_Isomer 1-(Chloromethyl)-4-ethoxybenzene (Primary Impurity) ProductMixture->Para_Isomer Minor Other_Impurities Other Impurities (Di-substituted, etc.) ProductMixture->Other_Impurities Trace Sample Sample of This compound GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Report Isomeric Purity Report GCMS->Report HPLC->Report NMR->Report

Caption: A logical workflow from synthesis to the analytical determination of isomeric purity.

Conclusion and Recommendations

The determination of the isomeric purity of this compound is a critical quality control step in the synthesis of pharmaceutical intermediates. While all three discussed analytical techniques—GC-MS, HPLC, and NMR—are powerful tools, the choice of the most appropriate method will depend on the specific requirements of the analysis.

  • For routine quality control and quantification of known isomeric impurities, GC-MS and HPLC are the methods of choice. They offer high throughput, excellent sensitivity, and robust quantification. The selection between GC and HPLC will depend on the volatility of the compound and the available instrumentation. For this particular compound, GC-MS is likely to provide excellent resolution.

  • For definitive structural confirmation and the identification of unknown impurities, NMR spectroscopy is indispensable. It provides unambiguous structural information that can be used to confirm the identity of the major product and any isomeric byproducts.

A comprehensive approach to ensuring the isomeric purity of this compound would involve the use of a chromatographic technique (GC-MS or HPLC) for routine analysis and quantification, with NMR spectroscopy serving as a complementary technique for initial structural verification and for the investigation of any unexpected impurities. This multi-faceted analytical strategy provides the highest level of confidence in the quality and consistency of this important synthetic intermediate.

References

  • PubChem. 1-Chloro-2-(2-ethoxybenzyl)benzene. [Link]

  • Google Patents.
  • Durham E-Theses. New studies in aromatic chloromethylation. [Link]

  • Organic Syntheses. 1-benzyloxymethoxy-1-hexyne. [Link]

  • PubMed. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]

  • Google Patents. Production method of chloromethyl ethyl ether.
  • The Royal Society of Chemistry. Supporting Information for - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • PubChem. 1-Chloro-2-ethoxybenzene. [Link]

  • IRIS. Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. [Link]

  • Google Patents.
  • ResearchGate. Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. [Link]

  • Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Journal of Liquid Chromatography & Related Technologies. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • YouTube. Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. [Link]

  • SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • PubMed. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]

  • PMC. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

  • GTFCh. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC. [Link]

  • Doc Brown's Chemistry. Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • SpectraBase. 1-Ethoxy-2-methoxybenzene - Optional[13C NMR] - Spectrum. [Link]

  • Thieme E-Books. Product Subclass 3: Benzylic Chlorides. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

A Comparative Guide to the Synthesis of 1-(Chloromethyl)-2-ethoxybenzene: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Chloromethyl)-2-ethoxybenzene (CAS No. 60906-78-7) is a valuable chemical intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility lies in the reactive chloromethyl group, which allows for the introduction of the 2-ethoxybenzyl moiety into larger molecules. The efficiency of its synthesis is therefore of critical importance for the cost-effective production of these end-products. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering an in-depth look at their respective yields, underlying mechanisms, and experimental protocols. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Synthetic Routes: A Comparative Overview

The synthesis of this compound can be approached via two main strategies:

  • Route 1: Direct Chloromethylation of Ethoxybenzene. This classic electrophilic aromatic substitution reaction introduces a chloromethyl group onto the ethoxybenzene ring.

  • Route 2: Chlorination of 2-Ethoxybenzyl Alcohol. This method involves the conversion of the hydroxyl group of 2-ethoxybenzyl alcohol into a chloride.

This guide will now delve into the specifics of each route, providing detailed protocols and discussing the factors that influence their respective yields.

Route 1: Direct Chloromethylation of Ethoxybenzene

The direct chloromethylation of ethoxybenzene is a well-established method for the synthesis of this compound. This reaction, a variation of the Blanc chloromethylation, involves the reaction of ethoxybenzene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: Formaldehyde is activated by the acidic conditions and the Lewis acid catalyst (e.g., ZnCl₂) to form a highly electrophilic species, likely a chloromethyl cation (ClCH₂⁺) or a related complex.[2]

  • Electrophilic Attack: The electron-rich ethoxybenzene ring attacks the electrophile. The ethoxy group is an ortho-, para-directing group, leading to the formation of a mixture of ortho- and para-substituted products.

  • Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the ring, yielding the chloromethylated product.

G cluster_0 Electrophile Formation cluster_1 Electrophilic Aromatic Substitution HCHO Formaldehyde HCl Hydrogen Chloride ZnCl2 Zinc Chloride (Catalyst) Electrophile Electrophile (e.g., ClCH₂⁺) Ethoxybenzene Ethoxybenzene Electrophile->Ethoxybenzene Intermediate Carbocation Intermediate Product This compound (ortho-isomer) Para_Product 1-(Chloromethyl)-4-ethoxybenzene (para-isomer)

Experimental Protocol

This protocol is based on analogous chloromethylation reactions of alkoxybenzenes and may require optimization for specific laboratory conditions.

Materials:

  • Ethoxybenzene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Benzene (or another suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (for extraction)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve ethoxybenzene in benzene.

  • Cool the solution in an ice bath and saturate it with dry hydrogen chloride gas.

  • Add paraformaldehyde and anhydrous zinc chloride to the stirred solution.

  • Continue to pass a steady stream of hydrogen chloride gas through the mixture while maintaining the temperature at 20-25°C.

  • After the reaction is complete (typically monitored by TLC or GC), pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Yield and Considerations

Route 2: Chlorination of 2-Ethoxybenzyl Alcohol

An alternative and potentially more selective route to this compound is the chlorination of 2-ethoxybenzyl alcohol. This method avoids the formation of positional isomers that is inherent in the direct chloromethylation of ethoxybenzene. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Reaction Mechanism

The reaction of an alcohol with thionyl chloride typically proceeds through an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism. In the presence of a base like pyridine, the Sₙ2 pathway is favored.

  • Formation of an Alkyl Chlorosulfite Intermediate: The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite.

  • Deprotonation: A base (if present) or another alcohol molecule deprotonates the intermediate.

  • Nucleophilic Attack: A chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion, leading to inversion of stereochemistry (though not relevant for this achiral molecule). The leaving group decomposes to sulfur dioxide and a chloride ion.[3][4]

G Alcohol 2-Ethoxybenzyl Alcohol Intermediate Alkyl Chlorosulfite Intermediate Alcohol->Intermediate + SOCl₂ SOCl2 Thionyl Chloride Product This compound Intermediate->Product + Cl⁻ (SN2) Byproducts SO₂ + HCl

Experimental Protocol

This is a general procedure for the conversion of a primary alcohol to an alkyl chloride and may need to be adapted.

Materials:

  • 2-Ethoxybenzyl Alcohol

  • Thionyl Chloride (SOCl₂)

  • Pyridine (optional, as a base and solvent)

  • Dichloromethane (as a solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxybenzyl alcohol in dichloromethane (and pyridine, if used).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Yield and Considerations

The conversion of primary alcohols to alkyl chlorides using thionyl chloride is generally a high-yielding reaction, often exceeding 90%.[5] This route offers the significant advantage of regioselectivity, as it starts from the desired ortho-substituted precursor, thus avoiding the formation of the para-isomer. The primary considerations for this route are the availability and cost of the starting material, 2-ethoxybenzyl alcohol, which can be prepared by the reduction of 2-ethoxybenzaldehyde.

Comparative Analysis and Data Summary

ParameterRoute 1: Direct ChloromethylationRoute 2: Chlorination of Alcohol
Starting Material Ethoxybenzene2-Ethoxybenzyl Alcohol
Reagents Formaldehyde, HCl, ZnCl₂Thionyl Chloride (SOCl₂)
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Substitution
Estimated Yield ~78-81% (based on analogous reactions)>90% (expected)
Key Advantages Readily available starting material.High regioselectivity (no para-isomer). Generally higher yield.
Key Disadvantages Formation of para-isomer byproduct. Potentially lower yield of the desired ortho-isomer. Use of corrosive HCl gas.Requires the synthesis of the starting alcohol.

G

Conclusion

Both the direct chloromethylation of ethoxybenzene and the chlorination of 2-ethoxybenzyl alcohol present viable pathways for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the researcher or organization.

For applications where the separation of ortho and para isomers is feasible and the cost of the starting material is a primary concern, the direct chloromethylation of the readily available ethoxybenzene is a strong contender. However, for syntheses where high purity of the ortho-isomer is paramount and a higher overall yield is desired, the chlorination of 2-ethoxybenzyl alcohol is the superior method, despite the additional step of preparing the starting alcohol. The protocols and comparative data presented in this guide should serve as a valuable resource for making an informed decision on the most appropriate synthetic strategy.

References

  • W. D. Pfeiffer. Science of Synthesis, 35.1.3 Benzylic Chlorides.
  • Wikipedia. Blanc chloromethylation. [Link]

  • DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.
  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Alchem. CAS 60906-78-7 | this compound. [Link]

  • Angene Chemical. This compound(CAS# 60906-78-7). [Link]

  • ResearchGate. Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. [Link]

  • ResearchGate. Procedure for the Rapid Synthesis of the Monomer 1,4Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. [Link]

  • US2846480A - Chloromethylation.
  • CN107162691A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • Chemistry Stack Exchange. SN2 with thionyl chlorides. [Link]

  • YouTube. Reaction of a primary alcohol with thionyl chloride, SOCl2. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 1-(Chloromethyl)-2-ethoxybenzene

[1][2]

Part 1: Executive Safety Directive

1-(Chloromethyl)-2-ethoxybenzene (also known as 2-Ethoxybenzyl chloride) is a highly reactive alkylating agent.[1][2] Unlike standard organic solvents, its disposal requires strict adherence to protocols that mitigate its two primary hazards: rapid hydrolysis releasing hydrochloric acid (HCl) and potent lachrymatory (tear-inducing) effects .

Critical Warning: Do not dispose of this compound down the drain. Do not mix with strong oxidizers or alkali metals. All handling must occur within a certified chemical fume hood.

Part 2: Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's lability. The ortho-ethoxy group donates electron density, stabilizing the benzylic carbocation and making this compound more reactive towards hydrolysis than unsubstituted benzyl chloride.

PropertySpecificationOperational Implication
CAS Number 76283-09-5Use for waste manifesting and inventory tracking.[1]
Reactivity High (Electrophilic)Rapidly hydrolyzes in water to form HCl and 2-ethoxybenzyl alcohol.[1][2]
Corrosivity High (pH < 2 upon wet)D002 RCRA Waste Code applies if aqueous mixed.[1][2]
Toxicity Lachrymator / IrritantInhalation causes severe respiratory distress.[1][2] Skin contact causes burns.
Flash Point ~105°C (Predicted)Combustible.[1][2] Class IIIB liquid.[3][4]
Part 3: Regulatory Framework (RCRA Compliance)

Before disposal, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA).

  • Primary Waste Code: D002 (Corrosive) due to HCl generation.

  • Secondary Waste Code: D001 (Ignitable) if mixed with flammable solvents (e.g., THF, Toluene).

  • P-Listing Status: Not explicitly P-listed, but must be treated as a toxic alkylating agent.[1][2]

Segregation Rule: Segregate into "Halogenated Organic Waste" streams. Never mix with acidic waste streams containing cyanide or sulfide (risk of HCN/H2S evolution).

Part 4: Disposal Workflows
Scenario A: Bulk Liquid Waste (Unused Reagent or Reaction Mother Liquor)
  • Method: High-Temperature Incineration.[2]

  • Rationale: Incineration at >1000°C with flue gas scrubbing is the only method that guarantees the destruction of the benzene ring and neutralization of the chlorine atoms (converted to HCl and scrubbed).

  • Protocol:

    • Collect in a dedicated High-Density Polyethylene (HDPE) or glass waste container.

    • Label clearly: "Hazardous Waste - Halogenated Organic - Lachrymator - Corrosive."

    • Do not fill >90% . Leave headspace for potential pressure buildup.

    • Transfer to a licensed hazardous waste contractor for incineration.

Scenario B: In-Lab Decontamination (Glassware & Trace Spills)
  • Method: Chemical Neutralization via Nucleophilic Substitution/Hydrolysis.

  • Rationale: Simple water rinsing is dangerous because it generates HCl gas. You must use a weak base to neutralize the acid in situ and accelerate the decomposition of the alkyl chloride.

Step-by-Step Decontamination Protocol:

  • Preparation: Prepare a "Quench Solution" of 5% Sodium Bicarbonate (

    
    )  and 5% Sodium Thiosulfate  in water.
    
    • Chemistry: Bicarbonate neutralizes the HCl. Thiosulfate acts as a nucleophile to displace the chloride, destroying the alkylating potential.

  • Application:

    • For Glassware: Rinse the contaminated vessel with a small volume of acetone, then submerge in the Quench Solution. Soak for 24 hours.

    • For Spills: Cover the spill with a 1:1 mixture of sodium carbonate (soda ash) and clay absorbent (bentonite).

  • Observation: Watch for bubbling (

    
     evolution). Wait until bubbling ceases.
    
  • Final Cleanup:

    • The resulting liquid is now a mixture of non-volatile alcohols and salts.

    • Check pH (aim for pH 6–9).

    • Dispose of the neutralized liquid into the aqueous waste stream (if permitted by local EHS) or halogenated waste stream.

Safety Note: The reaction with bicarbonate is endothermic but releases gas (

NEVER seal a container immediately after adding the quench solution.
Part 5: Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision path for handling this compound, ensuring no step leads to accidental exposure or regulatory violation.

DisposalWorkflowStartStart: Identify this compound WasteAssessAssess Quantity & StateStart->AssessBulkBulk Liquid / Mother LiquorAssess->Bulk> 10 mLTraceTrace Residue / Glassware / Small SpillAssess->Trace< 10 mL or ResidueSegregateSegregate: Halogenated Organic Waste ContainerBulk->SegregateNeutralizeApply Quench Solution(5% NaHCO3 + Na-Thiosulfate)Trace->NeutralizeLabelLabel: 'Corrosive, Lachrymator, Toxic'Segregate->LabelIncinerateEnd: Off-site Incineration (RCRA Facility)Label->IncinerateWaitWait: Allow CO2 evolution to cease(Hydrolysis + Neutralization)Neutralize->WaitObserve BubblingCheckPHVerify: pH 6-9Wait->CheckPHDisposeAqEnd: Aqueous/Solvent Waste StreamCheckPH->DisposeAq

Figure 1: Decision matrix for the safe disposal of 2-Ethoxybenzyl chloride, distinguishing between bulk waste streams and bench-scale decontamination.

Part 6: References
  • SynQuest Laboratories. (2016).[5] Safety Data Sheet: this compound. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Fisher Scientific. Benzyl Chloride Derivative Handling and Storage. Retrieved from

×

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